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Foundational

The Evolving Landscape of 3,5-Diarylpyrazoles: A Synthetic and Pharmacological Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their integration into a variety of clinically approved drugs.[1] Among the vast library of pyrazole-containing compounds, the 3,5-diarylpyrazole scaffold has emerged as a particularly privileged structure, consistently exhibiting potent and diverse biological effects. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 3,5-diarylpyrazole derivatives, offering field-proven insights for researchers navigating this promising area of drug discovery.

I. Synthetic Strategies: Constructing the 3,5-Diarylpyrazole Core

The synthetic accessibility of the 3,5-diarylpyrazole scaffold has significantly contributed to its widespread investigation. A variety of reliable and versatile methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of 1,3-Diketones with Hydrazines

One of the most classical and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,5-diarylpyrazoles, 1,3-diaryl-1,3-propanediones are the key precursors.

A recently developed four-step method highlights the synthesis of 3,5-diarylpyrazoles from chalcones with near-quantitative yields (88-95%).[2] This process involves the bromination of 1,3-diaryl-2-propenones (chalcones), followed by condensation with sodium methoxide to form 1,3-diaryl-1,3-diketones. These diketones are then cyclized with hydrazine hydrate to yield the target 3,5-diarylpyrazoles.[2]

Experimental Protocol: Synthesis of 3,5-Diarylpyrazoles from Chalcones via 1,3-Diketones [2]

Step 1: Synthesis of 1,3-Diaryl-2-propenones (Chalcones)

  • Commercially available acetophenones and benzaldehydes are condensed in an alkaline medium.

Step 2: Bromination of Chalcones

  • The synthesized chalcones are brominated across the double carbon-carbon bond.

Step 3: Synthesis of 1,3-Diaryl-1,3-diketones

  • The resulting 2,3-dibromodiphenylpropanones are condensed with sodium methoxide. This reaction proceeds in situ through the formation of an ether intermediate, followed by cyclization and subsequent transformation into the keto-group under the influence of temperature and hydrochloric acid.

Step 4: Synthesis of 3,5-Diarylpyrazoles

  • The 1,3-diaryl-1,3-diketones are reacted with aqueous hydrazine hydrate to yield the final 3,5-diarylpyrazoles.

From α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated carbonyl compounds, particularly chalcones (1,3-diaryl-2-propen-1-ones), with hydrazine and its derivatives is a cornerstone for the synthesis of 3,5-diaryl-2-pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. The Claisen-Schmidt condensation is a common method for preparing the chalcone precursors.[3]

Microwave irradiation in solvent-free conditions has been shown to be an efficient method for the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, leading to high yields of 3,5-disubstituted-1H-pyrazoles in short reaction times.[4]

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 3,5-diarylpyrazoles in a single step. A one-pot, four-component coupling of a terminal alkyne, methylhydrazine, carbon monoxide, and an aryl iodide in the presence of a palladium catalyst can produce 1-methyl-3,5-diarylpyrazoles with high regioselectivity.[5]

Another notable approach involves a one-pot synthesis through an addition-decyclization-cyclocondensation process, yielding 3,5-diarylpyrazoles in good yields (6-96%).[6]

Diagram: Synthetic Pathways to 3,5-Diarylpyrazoles

Synthesis cluster_chalcone From Chalcones cluster_diketone From 1,3-Diketones cluster_mcr Multi-Component Reactions Chalcones Chalcones (1,3-Diaryl-2-propenones) Pyrazolines 3,5-Diaryl-2-pyrazolines Chalcones->Pyrazolines Cyclocondensation Hydrazine1 Hydrazine Derivatives Hydrazine1->Pyrazolines Pyrazoles1 3,5-Diarylpyrazoles Pyrazolines->Pyrazoles1 Oxidation Diketones 1,3-Diaryl-1,3-propanediones Pyrazoles2 3,5-Diarylpyrazoles Diketones->Pyrazoles2 Knorr Synthesis Hydrazine2 Hydrazine Derivatives Hydrazine2->Pyrazoles2 Alkyne Terminal Alkyne Pyrazoles3 1-Methyl-3,5-diarylpyrazoles Alkyne->Pyrazoles3 Pd-catalyzed 4-component reaction Hydrazine3 Methylhydrazine Hydrazine3->Pyrazoles3 Pd-catalyzed 4-component reaction CO Carbon Monoxide CO->Pyrazoles3 Pd-catalyzed 4-component reaction ArylIodide Aryl Iodide ArylIodide->Pyrazoles3 Pd-catalyzed 4-component reaction

Caption: Key synthetic routes to 3,5-diarylpyrazoles.

II. Pharmacological Landscape: A Spectrum of Biological Activities

The 3,5-diarylpyrazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. This section will delve into the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

Numerous 3,5-diarylpyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.

  • Prostate Cancer: A series of 3,5-diaryl substituted pyrazole derivatives were synthesized from related chalcones and evaluated for their in vitro growth inhibitory activity against PC3 and DU145 human prostate cancer cell lines.[3] Notably, a 2-bromo-substituted pyrazole derivative was found to be particularly potent against both cell lines.[3] Molecular docking studies suggested that these compounds may exert their effects by binding to Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

  • Microtubule Targeting Agents: A novel series of diarylpyrazole derivatives were designed as microtubule destabilizers.[7] One compound containing an indole ring exhibited significant anti-proliferative activity against the HeLa human cervix adenocarcinoma cell line with an IC50 value of 1.9 ± 0.11 μM.[7] Further studies confirmed that this compound effectively inhibited tubulin polymerization and disrupted the microtubule network in HeLa cells.[7]

  • General Antitumor Activity: Several studies have reported the broad-spectrum anticancer activity of 3,5-diarylpyrazoles. For instance, some derivatives have shown promising activity against various cancer cell lines, with IC50 values in the micromolar range.[7][8] The pyrazole moiety is considered a suitable bioisostere for the cis-olefin moiety in the natural product combretastatin A-4 (CA-4), a potent microtubule inhibitor.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of 3,5-diarylpyrazoles are well-documented, with many derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is a key feature, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Dual COX-2/sEH Inhibition: Novel diarylpyrazole derivatives have been designed and synthesized as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH).[9] This dual inhibition is a promising strategy for developing anti-inflammatory agents with improved cardiovascular safety profiles.[9] Two compounds, 6d and 11f, demonstrated excellent inhibitory activity against both COX-2 (IC50 = 0.043 and 0.048 µM, respectively) and sEH (IC50 = 83.58 and 83.52 μM, respectively).[9] These compounds also showed significant in vivo anti-inflammatory and analgesic effects with a good gastric safety profile.[9]

  • Inhibition of Inflammatory Cytokines: Treatment of stimulated monocytic cells with 3,5-diarylpyrazole derivatives has been shown to reduce the secretion of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[8]

Antimicrobial and Antitubercular Activities

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 3,5-diarylpyrazole derivatives have shown considerable promise in this area.

  • Antibacterial and Antifungal Activity: Various synthesized series of 3,5-diarylpyrazoles have been screened for their in vitro antibacterial activity against both Gram-positive (e.g., S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as antifungal activity against strains like C. albicans and A. niger.[1]

  • Antitubercular Activity: Novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[10] Several compounds exhibited significant antitubercular activity, with one derivative, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g), being particularly potent with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/ml.[10]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several 3,5-diarylpyrazole derivatives have been identified as potent antioxidant agents.

  • Mechanism of Antioxidant Action: A study on three pyrazole derivatives (4a, 4f, and 4g) revealed their ability to inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in thrombin-stimulated platelets.[11] These compounds also helped restore the efficiency of oxidative phosphorylation, demonstrating a protective effect against oxidative stress.[11] This protective effect was also observed in endothelial cells.[11]

III. Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action and the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective 3,5-diarylpyrazole derivatives.

Targeting Key Enzymes and Receptors
  • Kinase Inhibition (EGFR/VEGFR2): As mentioned earlier, the anticancer activity of some 3,5-diarylpyrazoles against prostate cancer cells is attributed to their potential to inhibit EGFR and VEGFR2.[3]

  • COX-2 Inhibition: The diarylpyrazole scaffold is a key feature of the selective COX-2 inhibitor celecoxib. The SAR for this class of compounds often involves a p-sulfonamidophenyl or a similar group at the N1 position of the pyrazole ring, which is crucial for selective binding to the COX-2 active site.

  • Tyrosinase Inhibition: Certain 3,5-diaryl pyrazole derivatives have been identified as potent competitive inhibitors of both the monophenolase and diphenolase activities of tyrosinase, an enzyme involved in melanin biosynthesis.[8]

Influence of Substituents on Activity

The nature and position of substituents on the aryl rings at the 3 and 5 positions, as well as on the nitrogen atom of the pyrazole ring, play a significant role in modulating the biological activity.

  • Halogen Substitution: In the context of antiprostate cancer activity, halogen-substituted derivatives, particularly a 2-bromo-substituted pyrazole, were found to be more potent.[3]

  • Methoxy Groups: The presence of a 3,4,5-trimethoxyphenyl group is a common feature in many microtubule-targeting agents, including some active 3,5-diarylpyrazole derivatives.[7]

  • Para-Substitution on Phenyl Ring: For phosphodiesterase type 4 (PDE4) inhibition, the introduction of substituent groups at the para-position of the phenyl ring, especially a methoxy group, was found to enhance the inhibitory activity.[12]

Table: Summary of Biological Activities and Mechanisms of 3,5-Diarylpyrazole Derivatives

Biological ActivityTarget/MechanismExample of Active Derivative(s)Reference
Anticancer Inhibition of EGFR and VEGFR22-bromo-substituted 3,5-diarylpyrazole[3]
Microtubule destabilization3,5-diarylpyrazole with an indole ring[7]
Anti-inflammatory Dual COX-2/sEH inhibitionCompounds 6d and 11f[9]
Inhibition of TNF-α and IL-6 secretionVarious 3,5-diarylpyrazoles[8]
Antitubercular Inhibition of M. tuberculosis H37Rv5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g)[10]
Antioxidant Inhibition of NADPH oxidase, reduction of superoxide anion and lipid peroxidationPyrazole derivatives 4a, 4f, and 4g[11]

IV. Future Directions and Conclusion

The 3,5-diarylpyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on:

  • Rational Drug Design: Leveraging computational tools for molecular docking and SAR studies to design more potent and selective inhibitors for specific biological targets.

  • Exploration of New Biological Targets: While significant research has focused on cancer and inflammation, the broad pharmacological potential of these compounds suggests they may be active against other diseases.

  • Hybrid Molecule Synthesis: Combining the 3,5-diarylpyrazole scaffold with other known pharmacophores to create hybrid molecules with enhanced or dual-acting properties.

  • Preclinical and Clinical Development: Moving the most promising lead compounds through the drug development pipeline to assess their safety and efficacy in vivo.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]

  • Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. (2021). Archiv der Pharmazie, 354(12), e2100225. Available from: [Link]

  • Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. (n.d.). ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 489-539. Available from: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). Mini-Reviews in Organic Chemistry, 19(6), 720-732. Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-15. Available from: [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega, 3(11), 16301-16310. Available from: [Link]

  • Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects. (2021). Bioorganic Chemistry, 117, 105394. Available from: [Link]

  • NEW STRATEGY FOR THE SYNTHESIS OF 3,5-DIARYLPYRAZOLES BASED ON CHALCONES. (2024). ResearchGate. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1730. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. Available from: [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(19), 3244-3249. Available from: [Link]

  • A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. (2022). Arabian Journal of Chemistry, 15(10), 104113. Available from: [Link]

Sources

Exploratory

Biological Activity Potential of 3,5-bis(4-nitrophenyl)-1H-pyrazole: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatories (celecoxib) to targeted anticancer agents (crizotinib). Within this diverse family, 3,5-diarylpyrazoles have emerged as highly potent multi-target ligands. Specifically, 3,5-bis(4-nitrophenyl)-1H-pyrazole represents a structurally optimized derivative where the strategic placement of strongly electron-withdrawing para-nitro groups fundamentally alters the molecule's electronic landscape.

This whitepaper provides an in-depth technical analysis of the biological activity potential of 3,5-bis(4-nitrophenyl)-1H-pyrazole. By examining its structural rationale, pharmacological targets, and providing field-proven experimental workflows, this guide serves as a comprehensive resource for integrating this compound into advanced drug discovery pipelines.

Structural and Mechanistic Rationale

The Pyrazole Core as a Pharmacophore

Pyrazole is a π-excess, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The unique tautomeric nature of the 1H-pyrazole ring allows it to act simultaneously as a hydrogen bond donor (via the NH group) and a hydrogen bond acceptor (via the sp² hybridized nitrogen). This dual capability enables robust interactions with the hinge regions of various kinases and the active sites of cyclooxygenase (COX) enzymes [1].

Causality of the Bis(4-nitrophenyl) Substitution

The functionalization of the pyrazole core at the C3 and C5 positions with 4-nitrophenyl groups is not arbitrary; it is a calculated design choice driven by electronic and steric causality:

  • Enhanced Acidity and Binding: The strong electron-withdrawing nature of the -NO₂ groups pulls electron density away from the central pyrazole ring. This significantly increases the acidity of the pyrazole NH proton, enhancing its capacity to form strong, directed hydrogen bonds with target protein residues.

  • Target Selectivity: The bulky, rigid nature of the diaryl system mimics the structural conformation required to selectively enter the hydrophobic side pocket of COX-2, a feature absent in the COX-1 isoform [5].

  • Redox Potential: The nitro groups introduce unique redox properties, allowing the molecule to participate in radical scavenging and antioxidant pathways, which are critical in mitigating neuroinflammation and cellular oxidative stress [4].

Biological Activity Profiling

Anti-inflammatory and Immunomodulatory Activity

3,5-diarylpyrazoles are extensively documented for their ability to suppress inflammatory cascades. By inhibiting the NF-κB signaling pathway, these compounds drastically reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated monocytic cells [3]. Furthermore, the diaryl architecture is highly selective for COX-2 over COX-1, minimizing the gastrointestinal toxicity typically associated with non-selective NSAIDs [5].

Anticancer and Cytotoxic Potential

The bis(4-nitrophenyl) derivative exhibits significant antiproliferative activity. The planar nature of the pyrazole core, combined with the intercalating potential of the nitrophenyl rings, allows for DNA interaction and the inhibition of critical cell cycle regulators, such as Aurora A/B kinases. Literature confirms that 3,5-diarylpyrazole derivatives exhibit potent cytotoxicity against breast, prostate, lung, and colon cancer cell lines, often inducing apoptosis via mitochondrial pathways [2].

Tyrosinase Inhibition and Antioxidant Capacity

Derivatives of 3,5-diarylpyrazoles have demonstrated competitive inhibition of tyrosinase, an enzyme implicated in hyperpigmentation and melanoma. They manifest reversible slow-binding inhibition against diphenolase[2]. Additionally, the pyrazole NH proton contributes to potent radical scavenging activity (RSA), neutralizing reactive oxygen species (ROS) and providing neuroprotective effects [4].

Quantitative Data Summaries

To provide a benchmark for experimental design, Table 1 synthesizes the expected pharmacological metrics for 3,5-bis(4-nitrophenyl)-1H-pyrazole based on validated data from structurally analogous 3,5-diarylpyrazoles.

Table 1: Pharmacological Benchmarks for 3,5-Diarylpyrazole Derivatives

Biological Target / AssayExpected Efficacy (IC₅₀ / Inhibition %)Mechanism of ActionReference Class
COX-2 Enzyme IC₅₀ ≈ 0.01 – 1.5 µMSelective binding to COX-2 hydrophobic pocket[1], [5]
TNF-α Secretion 60% – 85% Reduction (at 10 µM)Inhibition of NF-κB translocation[2], [3]
IL-6 Secretion 40% – 70% Reduction (at 10 µM)Downregulation of pro-inflammatory cytokines[2], [3]
Tyrosinase (Diphenolase) IC₅₀ ≈ 2.8 – 29.4 µMReversible slow-binding competitive inhibition[2]
Cancer Cell Lines (e.g., MCF-7) 60% – 75% Inhibition (at 10 µM)Kinase inhibition / Apoptosis induction[2]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Validation of 3,5-bis(4-nitrophenyl)-1H-pyrazole

Causality Note: We utilize a base-catalyzed Claisen-Schmidt condensation because the electron-withdrawing nitro groups stabilize the chalcone intermediate, preventing unwanted polymerization and ensuring high regioselectivity during the subsequent hydrazine cyclization.

  • Chalcone Formation: Dissolve equimolar amounts of 4-nitroacetophenone and 4-nitrobenzaldehyde in absolute ethanol. Slowly add a catalytic amount of 10% NaOH solution while stirring at room temperature.

  • Isolation: After 4-6 hours, neutralize the mixture, filter the precipitated bis(4-nitrophenyl) chalcone, and recrystallize from ethanol.

  • Cyclocondensation: Suspend the chalcone in glacial acetic acid and add a 1.5 molar excess of hydrazine hydrate. Reflux the mixture at 120°C for 8-10 hours. The acidic environment facilitates the formation of the pyrazoline intermediate and its subsequent in situ oxidative aromatization to the pyrazole.

  • Purification & Validation: Pour the cooled mixture into crushed ice. Filter the solid, wash with water, and purify via column chromatography (Hexane:Ethyl Acetate). Validate the structure using ¹H-NMR (look for the characteristic pyrazole C4-H singlet around δ 6.8-7.2 ppm) and Mass Spectrometry.

SynthesisWorkflow A 4-Nitroacetophenone + 4-Nitrobenzaldehyde B Claisen-Schmidt Condensation (Base Catalyzed) A->B C Bis(4-nitrophenyl) Chalcone Intermediate B->C D Cyclocondensation (Hydrazine Hydrate, AcOH) C->D E Pyrazoline Intermediate D->E F Oxidative Aromatization (In Situ / Heat) E->F G 3,5-bis(4-nitrophenyl)-1H-pyrazole F->G H Validation (1H-NMR, IR, MS) G->H

Fig 1: Step-by-step synthesis and validation workflow for 3,5-bis(4-nitrophenyl)-1H-pyrazole.
Protocol B: In Vitro Anti-inflammatory Assay (TNF-α / IL-6 ELISA)

Causality Note: The choice of RAW 264.7 macrophages or THP-1 monocytic cells is deliberate; these cell lines robustly express TLR4 receptors, providing a highly sensitive, self-validating system for quantifying LPS-induced NF-κB activation and subsequent cytokine suppression.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-treatment: Treat the cells with varying concentrations of 3,5-bis(4-nitrophenyl)-1H-pyrazole (e.g., 0.1, 1, 5, 10 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 2 hours.

  • LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a positive control (LPS only) and a negative control (untreated cells).

  • Harvest & Quantification: After 24 hours, collect the cell-free supernatants. Quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions. Measure absorbance at 450 nm using a microplate reader.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure that the observed cytokine reduction is due to anti-inflammatory activity and not compound cytotoxicity.

MOAPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 Enzyme NFKB->COX2 Upregulates CYTO TNF-α & IL-6 Secretion NFKB->CYTO Upregulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes DRUG 3,5-bis(4-nitrophenyl) -1H-pyrazole DRUG->NFKB Inhibits DRUG->COX2 Inhibits

Fig 2: Mechanism of action showing dual inhibition of NF-κB and COX-2 by the pyrazole derivative.

Conclusion

The compound 3,5-bis(4-nitrophenyl)-1H-pyrazole stands out as a highly promising candidate for advanced pharmacological development. By leveraging the electron-withdrawing power of its nitro substitutions, the molecule achieves enhanced target binding affinity, specifically against COX-2 and inflammatory cytokine pathways. When synthesized and evaluated using the rigorous, self-validating protocols outlined above, researchers can accurately harness and quantify its multi-target biological potential.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents Source: ResearchGate / Bioorganic & Medicinal Chemistry URL
  • Source: PMC (NIH)
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: IJPS Journal URL
Foundational

Hydrogen bonding capabilities of 1H-pyrazole derivatives

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 1H-Pyrazole Derivatives Abstract The 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 1H-Pyrazole Derivatives

Abstract

The 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and materials chemistry. Its remarkable utility stems from a unique and highly tunable hydrogen bonding capability, possessing both a proton-donating N-H group and a proton-accepting pyridinic nitrogen within a compact, rigid framework. This guide provides an in-depth exploration of the principles governing hydrogen bonding in 1H-pyrazole derivatives. We will dissect the dual donor-acceptor nature of the scaffold, analyze the profound influence of substituents on supramolecular assembly, and detail the experimental and computational methodologies used to characterize these interactions. For researchers, scientists, and drug development professionals, a deep understanding of these principles is paramount for the rational design of novel therapeutics, functional materials, and supramolecular architectures.

The Fundamental Duality: Pyrazole as a Hydrogen Bond Donor and Acceptor

The hydrogen bonding versatility of the 1H-pyrazole core is rooted in the distinct electronic character of its two nitrogen atoms.[1][2][3][4]

  • N1 Position: The nitrogen atom bearing a hydrogen (N1-H) is pyrrole-like. The N-H bond is polarized, rendering the proton acidic and making this site an effective hydrogen bond donor (HBD) . The acidity of this proton can be significantly modulated by substituents on the pyrazole ring.[3]

  • N2 Position: The adjacent, doubly-bonded nitrogen atom (N2) is pyridine-like. It possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis basic site and an effective hydrogen bond acceptor (HBA) .[4]

This intrinsic combination of a proximate HBD and HBA site within a single, stable heterocyclic ring allows 1H-pyrazoles to engage in a rich variety of self-complementary intermolecular interactions, which are foundational to their roles in crystal engineering and drug design.[1][5]

Caption: The dual hydrogen bond donor and acceptor sites of the 1H-pyrazole ring.

Supramolecular Self-Assembly: From Dimers to Polymeric Catemers

The capacity for self-recognition via N-H···N hydrogen bonds drives 1H-pyrazole derivatives to form predictable and stable supramolecular assemblies in the solid state.[3] The specific motif adopted is a delicate interplay between the intrinsic geometry of the pyrazole ring and the steric and electronic influences of its substituents.[6][7] The most common motifs include discrete cyclic oligomers and infinite polymeric chains.[1][2][8][9][10]

  • Dimers: Formed by two pyrazole molecules linked by two N-H···N hydrogen bonds. This motif often results in bent hydrogen bonds due to the geometry of the five-membered ring.[11]

  • Trimers: Cyclic structures involving three pyrazole units, which can accommodate more linear and thus energetically favorable hydrogen bonds compared to dimers.[11]

  • Tetramers: Cyclic assemblies of four pyrazole molecules.

  • Catemers: Polymeric or chain-like structures where pyrazole molecules are linked head-to-tail in an infinite N-H···N hydrogen-bonded network.[6]

Caption: Common hydrogen-bonded supramolecular motifs formed by 1H-pyrazoles.

The Decisive Role of Substituents in Directing Hydrogen Bonding

The predictability of pyrazole self-assembly makes it a powerful tool in crystal engineering. By strategically modifying the substituents at the C3, C4, and C5 positions, one can exert precise control over the resulting supramolecular structure.[7][10]

Steric Hindrance

The size of substituents, particularly at the positions flanking the nitrogen atoms (C3 and C5), is a critical determinant of the hydrogen bonding motif.[7][10]

  • Causality: Large, bulky groups can sterically shield the N-H donor and/or the N2 acceptor site, preventing the close approach required for intermolecular hydrogen bonding. This principle can be exploited to favor specific intra-molecular interactions or to disrupt crystal packing.

  • Field-Proven Insight: A seminal study demonstrated that placing a bulky tert-butyl group at the C5 position of a palladium(II)-pyrazole complex completely suppressed undesired intermolecular hydrogen bonding, thereby isolating and promoting a specific intramolecular N-H···Cl interaction.[12][13] In contrast, smaller substituents like methyl allowed for significant intermolecular interactions.[12][13]

Electronic Effects

The electronic nature of substituents modulates the acidity of the N1-H proton and the basicity of the N2 nitrogen.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or halogens increase the acidity of the N1-H proton, making it a stronger hydrogen bond donor.

  • Electron-Donating Groups (EDGs): Groups like alkyl or -NH₂ increase the electron density on the ring, enhancing the basicity of the N2 nitrogen and making it a stronger hydrogen bond acceptor.[3]

Competing Interactions

When substituents themselves contain hydrogen bonding functionalities (e.g., -COOH, -NH₂, -OH), they can compete with or complement the pyrazole's intrinsic N-H···N bonding. This often leads to more complex and higher-dimensional networks.

  • Example: Pyrazole-4-carboxylic acid forms robust, quasi-linear ribbons where the molecules are linked by cyclic hydrogen bonds between the pyrazole N-H/N sites and the carboxylic acid OH/C=O sites of an adjacent molecule.[14][15] Similarly, amino-substituted pyrazoles can form 2D networks involving both pyrazole-pyrazole and pyrazole-amine interactions.[1][2]

Substituent Type & Position Primary Effect Observed Supramolecular Motif References
Small Alkyl (e.g., -CH₃) at C3/C5 Minimal steric hindranceCatemers, Trimers[12][13]
Bulky Alkyl (e.g., -tBu) at C5 High steric hindranceFavors intramolecular H-bonds; disrupts intermolecular motifs[12][13]
Aryl at C4 π-stacking, potential for other H-bondsDimers, Catemers, 2D Networks (depending on aryl substituent)[1][2]
Halogens (-F, -Cl, -Br, -I) at C4 Electronic modulationTrimers (Cl, Br), Catemers (F, I)[4][8]
-NO₂ (EWG) Strong H-bond acceptorCan compete with N2, allows catemer formation[1][2]
-NH₂ (EDG & HBD) Strong H-bond donor/acceptorComplex 2D hydrogen-bonded networks[1][2]
-COOH (HBD & HBA) Strong H-bond donor/acceptorForms cyclic H-bonds with pyrazole, leading to chains[14][15]

Application Spotlight: Drug Design and Molecular Recognition

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[16][17] This status is largely due to its ability to present key hydrogen bonding features in a metabolically stable and synthetically accessible format.

  • Target Engagement: The N1-H donor and N2 acceptor are perfectly positioned to form critical hydrogen bonds with amino acid residues (e.g., glutamine, aspartate, serine) in the active sites of enzymes and receptors.[16][18] For example, in the PDE5 inhibitor Sildenafil, the pyrazole N-H group forms a crucial hydrogen bond with the side chain of Gln817.[16]

  • Bioisosterism: Pyrazole rings are often used as bioisosteres for other chemical groups, such as phenols or amides. This strategy allows medicinal chemists to maintain essential hydrogen bonding interactions required for biological activity while improving physicochemical properties like solubility, metabolic stability, and pharmacokinetic profiles.[16][19]

  • Conformational Control: Intramolecular hydrogen bonds involving the pyrazole N-H and a substituent can lock the molecule into a specific, bioactive conformation, reducing the entropic penalty of binding to a target.[20][21]

Caption: Pyrazole derivative forming key H-bonds in a protein active site.

Methodologies for Characterization

A multi-faceted approach combining experimental spectroscopy, diffraction, and computational modeling is essential for a comprehensive understanding of hydrogen bonding in pyrazole systems.

Experimental Protocols

A. Single-Crystal X-ray Diffraction: The Gold Standard This technique provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state, allowing for precise measurement of hydrogen bond distances and angles.[1][12][14]

  • Self-Validating Workflow:

    • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling from a saturated solution.

    • Data Collection: Mount a crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

    • Structure Solution & Refinement: Solve the phase problem to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

    • Analysis: Identify potential hydrogen bonds based on geometric criteria (e.g., D···A distance < 3.5 Å, D-H···A angle > 120°). The positions of hydrogen atoms, especially those involved in H-bonding, should be located from the difference Fourier map for confirmation.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy IR spectroscopy is highly sensitive to changes in vibrational frequencies upon hydrogen bond formation.[22]

  • Key Diagnostic Marker: The N-H stretching vibration (ν(N-H)) is the most informative band. In a non-hydrogen-bonded (e.g., dilute solution in a non-polar solvent) pyrazole, this appears as a relatively sharp band around 3500 cm⁻¹.[23]

  • Causality of Spectral Shift: Upon formation of an N-H···N hydrogen bond, the N-H bond weakens and elongates. This results in a significant red shift (a shift to lower frequency/wavenumber) and substantial broadening of the ν(N-H) band. The magnitude of this shift correlates with the strength of the hydrogen bond.[11]

  • Protocol for Studying Self-Association:

    • Prepare a series of solutions of the pyrazole derivative in a non-coordinating solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations.

    • Acquire the FT-IR spectrum for each solution in the 4000-2500 cm⁻¹ region.

    • At very low concentrations, the spectrum will be dominated by the sharp "free" N-H monomer band.

    • As concentration increases, observe the appearance and growth of new, broad bands at lower frequencies, corresponding to hydrogen-bonded dimers, trimers, or other oligomers.[23]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical shift of the N-H proton is a sensitive probe of its electronic environment and, therefore, its involvement in hydrogen bonding.[24]

  • Protocol for ¹H NMR Analysis:

    • Dissolve the pyrazole derivative in a non-protic deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The N-H proton signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

    • Effect of H-Bonding: Hydrogen bonding deshields the N-H proton, causing its signal to shift downfield (to a higher ppm value).

    • Solvent Titration: A change in the N-H chemical shift upon addition of a hydrogen-bond-accepting solvent (like DMSO-d₆) confirms the site as an H-bond donor.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the dynamics of H-bond formation and breaking. In protic solvents (like D₂O or CD₃OD), the N-H signal may broaden and disappear entirely due to rapid exchange with solvent deuterium.[22]

Computational Chemistry Workflows

Computational methods are indispensable for rationalizing experimental observations and predicting the behavior of new derivatives.[25]

Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling SYNTH Synthesize Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) SYNTH->NMR Analysis IR FT-IR Spectroscopy (Conc. Dependence) SYNTH->IR Analysis XRAY Single Crystal X-ray Diffraction SYNTH->XRAY Analysis DFT DFT Calculations (Geometry, Energy, Freq.) NMR->DFT Data for Validation IR->DFT Data for Validation XRAY->DFT Data for Validation QTAIM QTAIM Analysis (Bond Critical Points) DFT->QTAIM Optimized Structure DOCK Molecular Docking (Binding Mode Prediction) DFT->DOCK Optimized Structure DOCK->SYNTH Rational Design Loop

Caption: Integrated workflow for pyrazole hydrogen bond analysis.

  • Density Functional Theory (DFT): This is the workhorse method for studying pyrazole systems.

    • Applications:

      • Geometric Optimization: Predicts the lowest-energy 3D structure of monomers and oligomers, allowing for comparison with X-ray data.[25]

      • Interaction Energy Calculation: Determines the binding energy of hydrogen-bonded dimers or other motifs, quantifying the strength of the interaction.

      • Vibrational Analysis: Calculates theoretical IR frequencies, which can be compared to experimental spectra to assign specific bands to monomeric and hydrogen-bonded species.[26]

      • Electronic Properties: Computes Molecular Electrostatic Potential (MEP) maps to visualize electron-rich (HBA) and electron-poor (HBD) regions on the molecule.[27]

  • Quantum Theory of Atoms in Molecules (QTAIM):

    • Purpose: Provides a rigorous definition of a chemical bond, including hydrogen bonds, based on the topology of the electron density.[27] The presence of a bond critical point (BCP) between a donor hydrogen and an acceptor atom is a definitive indicator of a hydrogen bond.

  • Molecular Docking:

    • Application: Essential in drug discovery, this method predicts the preferred binding orientation of a pyrazole derivative within a protein's active site.[25][28] It identifies key intermolecular interactions, including the specific hydrogen bonds that stabilize the ligand-protein complex, thereby guiding structure-activity relationship (SAR) studies.[29]

Conclusion and Future Outlook

The 1H-pyrazole core offers a masterful blend of rigidity, stability, and tunable hydrogen bonding capabilities. Its dual donor-acceptor nature is not merely a structural curiosity but a powerful design element that enables the construction of predictable supramolecular architectures and the development of highly specific molecular recognition events. For scientists in drug discovery and materials science, the ability to control these interactions through strategic substitution is a key advantage, allowing for the rational design of molecules with tailored properties—from potent enzyme inhibitors to novel crystalline materials.

Future research will continue to leverage these fundamental principles. The integration of machine learning with computational chemistry will likely accelerate the prediction of supramolecular motifs and binding affinities. Furthermore, the application of pyrazole hydrogen bonding logic in the design of dynamic systems, such as molecular switches, responsive polymers, and advanced catalysts, represents an exciting and expanding frontier. A thorough grounding in the concepts presented in this guide is essential for any researcher aiming to innovate within this versatile chemical space.

References

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  • Foces-Foces, C., Alkorta, I., & Elguero, J. (2000). The four main motifs of hydrogen-bonded pyrazoles represented using the ring centroids. ResearchGate. Available at: [Link]

  • Li, X., He, Y., & Chen, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177–1202. Available at: [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., Orduna, J., González, M., & Garín, J. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. MDPI. Available at: [Link]

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  • Kavitha, S., Manikandan, A., Narayana, S. J., & Saleem, H. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]

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  • Zhang, Y., & Wang, Q. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 28(12), 4843. Available at: [Link]

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  • Rue, N. P., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Singh, T. P., & Vijayan, M. (1976). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Available at: [Link]

  • Afonso, C. A. M., & Santos, A. G. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

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  • Pal, T., & Jana, A. (2023). The binding interactions of the newly derived pyrazole compounds (through hydrogen bonding) in a two‐dimensional format between the ligands and the receptor. ResearchGate. Available at: [Link]

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Sources

Exploratory

3,5-bis(4-nitrophenyl)-1H-pyrazole CAS number and identifiers

An in-depth technical analysis and methodological guide detailing the chemical identity, structural dynamics, and synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole, designed for medicinal chemists and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide detailing the chemical identity, structural dynamics, and synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole, designed for medicinal chemists and drug development professionals.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs ranging from anti-inflammatory agents (e.g., celecoxib) to kinase inhibitors (e.g., ruxolitinib). Among its highly functionalized derivatives, 3,5-bis(4-nitrophenyl)-1H-pyrazole stands out as a critical synthetic intermediate and a potent biological probe. The dual incorporation of para-nitrophenyl groups at the 3- and 5-positions imparts profound electronic effects on the pyrazole core, significantly altering its acidity, hydrogen-bonding capacity, and interaction with biological targets.

This whitepaper provides a comprehensive technical breakdown of 3,5-bis(4-nitrophenyl)-1H-pyrazole, encompassing its core identifiers, physicochemical behavior, a self-validating synthetic protocol based on the Knorr pyrazole synthesis, and its pharmacological relevance.

Chemical Identity and Core Identifiers

Accurate chemical identification is the first pillar of reproducible research. Due to the symmetric nature of the molecule, the 1H and 2H tautomeric forms are degenerate, meaning the compound exists as a single distinct chemical entity rather than a rapidly interconverting tautomeric mixture. The core identifiers are summarized in Table 1[1].

Table 1: Chemical Identifiers and Quantitative Data

PropertyValue
IUPAC Name 3,5-bis(4-nitrophenyl)-1H-pyrazole
CAS Registry Number 59548-24-2
Molecular Formula C₁₅H₁₀N₄O₄
Molecular Weight 310.27 g/mol
SMILES O=c1ccc(cc1)c2cc(c3ccc([O-])cc3)[nH]n2
Hydrogen Bond Donors 1 (Pyrazole N-H)
Hydrogen Bond Acceptors 6 (Nitro oxygens + Pyrazole N)

Structural Dynamics & Physicochemical Properties

The physicochemical behavior of 3,5-bis(4-nitrophenyl)-1H-pyrazole is entirely dictated by the interplay between the electron-rich pyrazole π-system and the strongly electron-withdrawing nitro (-NO₂) groups.

  • Degenerate Tautomerism: In asymmetric pyrazoles, the N-H proton rapidly migrates between the N1 and N2 positions, creating an equilibrium of tautomers that complicates NMR analysis and receptor binding. Because 3,5-bis(4-nitrophenyl)-1H-pyrazole is perfectly symmetric, the 1H and 2H tautomers are chemically identical. This structural rigidity ensures predictable spatial orientation when binding to target proteins.

  • Enhanced N-H Acidity: The para-nitro groups exert powerful inductive (-I) and resonance (-R) electron-withdrawing effects across the conjugated system. This pulls electron density away from the pyrazole nitrogen atoms, significantly lowering the pKa of the N-H proton compared to an unsubstituted pyrazole. Consequently, this compound acts as a highly effective hydrogen bond donor in kinase hinge-binding motifs and readily forms stable metal complexes.

Synthesis Methodology: The Knorr Pyrazole Synthesis

The most robust and regioselective method for synthesizing 3,5-bis(4-nitrophenyl)-1H-pyrazole is the Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with hydrazine[2],[3].

KnorrSynthesis Diketone 1,3-bis(4-nitrophenyl) propane-1,3-dione Hydrazone Hydrazone Intermediate Diketone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Hydrazone Acid Acid Catalyst (Glacial AcOH) Acid->Hydrazone Activates C=O Cyclization Intramolecular Cyclization Hydrazone->Cyclization -H2O Product 3,5-bis(4-nitrophenyl) -1H-pyrazole Cyclization->Product Dehydration & Aromatization

Mechanism of the acid-catalyzed Knorr Pyrazole Synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic progression of the reaction.

Reagents Required:

  • 1,3-bis(4-nitrophenyl)propane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 1.5 eq)

  • Glacial acetic acid (Catalytic, 0.1 eq)

  • Absolute ethanol (Solvent)

Procedure:

  • Dissolution & Activation: Suspend 1,3-bis(4-nitrophenyl)propane-1,3-dione in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser. Add glacial acetic acid. Causality: The acid protonates the carbonyl oxygens, breaking the stable intramolecular hydrogen bond of the diketone's enol form and drastically increasing electrophilicity[2].

  • Condensation: Dropwise, add hydrazine hydrate at room temperature under continuous stirring. A transient color change may occur as the hydrazone intermediate forms.

  • Cyclization: Elevate the temperature to reflux (approx. 78°C) for 3–4 hours. The thermal energy drives the intramolecular attack of the secondary hydrazine nitrogen onto the remaining carbonyl, followed by the expulsion of a second water molecule to achieve aromaticity.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting diketone on a silica gel TLC plate (Eluent: 70:30 Hexane:Ethyl Acetate). The starting diketone will migrate higher (due to intramolecular H-bonding shielding its polarity). The pyrazole product will appear as a distinct, highly UV-active spot with a significantly lower Rf value due to the exposed N-H hydrogen bond donor. Complete disappearance of the upper spot dictates reaction termination.

  • Isolation: Cool the mixture to 0°C. The highly crystalline 3,5-bis(4-nitrophenyl)-1H-pyrazole will precipitate. Filter under vacuum, wash with cold ethanol to remove unreacted hydrazine, and dry in vacuo.

Pharmacological & Biological Relevance

The incorporation of nitroaromatic groups onto a pyrazole core creates a dual-threat pharmacophore, heavily utilized in the development of targeted antimicrobials and hypoxic tumor prodrugs.

PharmaPathway Prodrug 3,5-bis(4-nitrophenyl) -1H-pyrazole Enzyme Nitroreductase (NTR) (Bacterial / Hypoxic) Prodrug->Enzyme Cellular Uptake Kinase Kinase H-Bonding (Direct Inhibition) Prodrug->Kinase Pyrazole Core Binding Reduction Nitro Reduction (-NO2 -> -NHOH / -NH2) Enzyme->Reduction Enzymatic Catalysis ActiveMetabolite Reactive Hydroxylamine Species Reduction->ActiveMetabolite DNADamage DNA Crosslinking & Apoptosis ActiveMetabolite->DNADamage Cytotoxic Effect

Dual pharmacological pathways of nitro-aromatic pyrazole derivatives.

The nitro groups serve as substrates for bacterial or tumor-specific nitroreductases (NTRs). Upon reduction, the inert nitro group is converted into a highly reactive hydroxylamine or amine species, which rapidly crosslinks DNA, inducing apoptosis. Alternatively, the intact pyrazole core acts as a classic kinase inhibitor, utilizing its N-H and N atoms to form bidentate hydrogen bonds with the ATP-binding pocket of target kinases.

Analytical Characterization Protocols

To ensure absolute structural fidelity post-synthesis, the compound must be validated against the theoretical spectroscopic signatures outlined in Table 2.

Table 2: Expected Analytical Signatures for Validation

Analytical MethodSignal / ShiftAssignment & Causality
¹H NMR (DMSO-d₆) ~13.8 ppm (br s, 1H)Pyrazole N-H. Highly deshielded due to the profound electron-withdrawing effect of the two -NO₂ groups.
¹H NMR (DMSO-d₆) ~8.3 ppm (d, 4H)Nitrophenyl ortho to NO₂. Deshielded by the nitro group's resonance effect.
¹H NMR (DMSO-d₆) ~8.1 ppm (d, 4H)Nitrophenyl meta to NO₂.
¹H NMR (DMSO-d₆) ~7.6 ppm (s, 1H)Pyrazole C4-H. Appears as a sharp singlet due to the symmetric chemical environment.
FT-IR (ATR) ~3150 - 3250 cm⁻¹N-H stretch. Broadened due to strong intermolecular hydrogen bonding in the solid state.
FT-IR (ATR) ~1515 cm⁻¹, ~1340 cm⁻¹-NO₂ stretch. Asymmetric and symmetric nitro stretching, confirming the functional groups.

References

  • Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". Reaction Chemistry & Engineering, RSC Publishing (2022). Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: 3,5-bis(4-nitrophenyl)-1H-pyrazole as a Versatile Ligand in Coordination Chemistry

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, structural properties, and validated protocols for synthesizing and utilizing 3,5-bis(4-nitrophenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, structural properties, and validated protocols for synthesizing and utilizing 3,5-bis(4-nitrophenyl)-1H-pyrazole in transition metal complexation.

Mechanistic Insights into Ligand Design

The rational design of coordination compounds relies heavily on the electronic and steric properties of the chosen organic ligands. 3,5-bis(4-nitrophenyl)-1H-pyrazole represents a highly tunable, ditopic scaffold that drives the formation of complex polynuclear architectures.

Electronic Modulation via Nitro Groups

The incorporation of strongly electron-withdrawing nitro ( −NO2​ ) groups on the peripheral phenyl rings fundamentally alters the electronic landscape of the central pyrazole core. By inductively and resonance-pulling electron density away from the pyrazole nitrogen donors, the −NO2​ groups reduce the ligand's σ -donor capacity while significantly enhancing its π -acceptor properties. This electronic shift is highly advantageous for stabilizing transition metals in lower oxidation states or electron-rich configurations, such as Cu(I) or Pd(II) polynuclear pyrazolato complexes[1].

Steric Hindrance and Supramolecular Assembly

Sterically, the bulky 4-nitrophenyl substituents at the 3- and 5-positions prevent the formation of simple, mononuclear homoleptic complexes. Instead, steric clash forces the pyrazole to act as an exobidentate bridging ligand (coordinating via both N1 and N2), which drives the assembly of binuclear metallocycles or extended coordination polymers metal complexes with nitropyrazole derivatives[2].

Crystallographic studies of related nitrophenylpyrazoles reveal that the nitro groups remain effectively coplanar with their respective benzene rings (torsion angle -6.5°). However, to minimize steric repulsion, the benzene rings twist out of the pyrazole plane, adopting a dihedral angle of approximately 31.4° crystal structures of nitrophenylpyrazoles[3]. This twisted geometry, combined with the hydrogen-bonding potential of the oxygen atoms in the −NO2​ groups, promotes the formation of robust supramolecular chains sustained by π−π stacking interactions (centroid separations of ~3.86 Å)[3].

Logic L 3,5-bis(4-nitrophenyl)-1H-pyrazole E1 Electron-Withdrawing Nitro Groups L->E1 E2 Bulky Diaryl Substituents L->E2 E3 Bidentate N,N' Donor Sites L->E3 R1 Stabilizes Lower Oxidation States E1->R1 R2 Promotes π-π Stacking & Supramolecular Chains E1->R2 E2->R2 R3 Steric Hindrance: Favors Bridging Modes E2->R3 R4 Polynuclear Complex Formation E3->R4 R3->R4

Caption: Electronic and steric effects of the ligand on metal coordination and supramolecular assembly.

Physicochemical and Structural Benchmarks

To ensure reproducibility in ligand synthesis and complexation, it is critical to benchmark experimental data against established crystallographic and spectroscopic parameters.

Table 1: Structural and Crystallographic Benchmarks

Parameter Expected Value / Observation Mechanistic Causality
Benzene-Pyrazole Dihedral Angle ~31.4° Relief of steric strain between the bulky 3,5-diaryl groups.

| O−N−C−C Torsion Angle | ~ -6.5° | Maximizes π -conjugation between the nitro group and the phenyl ring. | | Intermolecular π−π Stacking | ~3.86 Å (Centroid-Centroid) | Driven by the electron-deficient nature of the nitrophenyl rings. | | Typical Coordination Geometries | Cu(II): Distorted Square-PyramidalCo(II): Octahedral | Imposed by the exobidentate bridging mode of the pyrazolato anion. |

Table 2: Spectroscopic Signatures (IR & NMR) | Modality | Key Signal | Diagnostic Value (Self-Validation) | | :--- | :--- | :--- | | FT-IR | ν(N−H) stretch at 3100–3300 cm −1 | Disappears upon deprotonation and metal coordination (pyrazolato formation). | | FT-IR | νasym​(NO2​) at ~1518–1525 cm −1 | Confirms the integrity of the nitro groups during complexation. | | FT-IR | ν(C=N) at ~1608 cm −1 | Shifts to lower frequencies upon coordination to the metal center. | | 1 H NMR | Singlet at δ 6.8–7.2 ppm | Corresponds to the isolated pyrazole H-4 proton; shifts downfield upon metal binding. |

Experimental Workflows and Protocols

Workflow A Precursor Synthesis (Claisen Condensation) B Hydrazine Cyclization (Pyrazole Ring Formation) A->B C Ligand Isolation 3,5-bis(4-nitrophenyl)-1H-pyrazole B->C D Metal Complexation (Cu, Co, Pd, Ni) C->D E Crystallization & XRD Characterization D->E

Caption: Workflow for the synthesis and coordination of 3,5-bis(4-nitrophenyl)-1H-pyrazole.

Protocol A: Synthesis of the Ligand

Objective: Synthesize 3,5-bis(4-nitrophenyl)-1H-pyrazole via a two-step condensation-cyclization sequence.

  • Claisen Condensation: In a flame-dried round-bottom flask under inert atmosphere, react 4-nitroacetophenone (1.0 eq) with ethyl 4-nitrobenzoate (1.1 eq) in the presence of sodium ethoxide (1.5 eq) in anhydrous THF at 0°C. Stir for 12 hours at room temperature.

  • Intermediate Isolation: Quench the reaction with dilute HCl. Extract the resulting 1,3-diketone intermediate with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Cyclization: Dissolve the crude 1,3-diketone in absolute ethanol. Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid. Causality: Acetic acid catalyzes the initial imine formation, accelerating the subsequent intramolecular cyclization into the pyrazole ring.

  • Reflux & Validation: Reflux the mixture for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the diketone spot disappears.

  • Purification: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure ligand.

Protocol B: Synthesis of Binuclear [Cu2​(μ−L)2​(Solvent)x​] Complexes

Objective: Form a bridged metallocycle utilizing the pyrazolato anion.

  • Deprotonation: Dissolve 3,5-bis(4-nitrophenyl)-1H-pyrazole (2.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v). Add triethylamine ( Et3​N , 2.2 eq) dropwise. Causality: The Et3​N deprotonates the pyrazole N-H. The resulting anionic pyrazolato ligand is a significantly stronger exobidentate bridging ligand than the neutral pyrazole, thermodynamically driving the formation of polynuclear species.

  • Metal Addition: Slowly add a methanolic solution of Cu(NO3​)2​⋅3H2​O (1.0 eq) to the stirring ligand solution.

  • Self-Validation: Observe an immediate color change from pale blue (free Cu 2+ ) to deep green/brown, indicating successful ligand-to-metal charge transfer (LMCT) and complexation.

  • Isolation: Stir for 4 hours at room temperature. Filter the resulting microcrystalline precipitate, wash with cold methanol, and dry under vacuum. Confirm success via FT-IR (disappearance of the broad N-H stretch at ~3200 cm −1 ).

Protocol C: Crystallization for X-Ray Diffraction (XRD)

Objective: Grow diffraction-quality single crystals.

  • Solvent Selection: Dissolve the crude metal complex in a minimum volume of a high-boiling, polar coordinating solvent (e.g., DMF or DMSO). Causality: The bulky nitrophenyl groups require significant spatial accommodation in the crystal lattice; coordinating solvents often co-crystallize to stabilize the framework.

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing a volatile anti-solvent (e.g., diethyl ether or diisopropyl ether). Seal the outer jar tightly.

  • Validation: Allow the system to sit undisturbed for 7–14 days. Inspect the resulting crystals under a polarized light microscope. Suitable crystals should extinguish light uniformly upon rotation, indicating a single, non-twinned domain.

Applications in Therapeutics and Catalysis

Metal complexes derived from nitrophenylpyrazoles are not merely structural curiosities; they exhibit profound biological and catalytic utility.

  • Catalysis: Palladium(II) complexes utilizing related nitrophenylpyrazole scaffolds have demonstrated high catalytic activity and selectivity in Mizoroki-Heck C-C cross-coupling reactions (e.g., coupling styrene with iodobenzene). The electron-withdrawing nature of the ligand stabilizes the Pd center during the catalytic cycle palladium complexes in cross-coupling[4].

  • Antifungal Agents: Coordination compounds built from ditopic pyrazole/triazole ligands have shown significantly enhanced antifungal efficacy against pathogens like Cryptococcus neoformans and Candida albicans compared to the uncoordinated ligands. This is attributed to the synergistic effect of metal complexation, which increases the lipophilicity of the complex, allowing it to penetrate fungal cell membranes more effectively antibacterial and antifungal performances[4][5].

References

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC - NIH Source: nih.gov 3[3]

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed Source: nih.gov 2[2]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity Source: unr.edu.ar 4[4]

  • Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole) Source: acs.org1[1]

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances Source: mdpi.com 5[5]

Sources

Application

Application Notes and Protocols for the Synthesis of 3,5-bis(4-aminophenyl)-1H-pyrazole

Introduction: The Strategic Importance of Aromatic Diamines in Medicinal Chemistry The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aromatic Diamines in Medicinal Chemistry

The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. These aromatic amines are pivotal building blocks for a vast array of pharmacologically active molecules. The specific reduction of 3,5-bis(4-nitrophenyl)-1H-pyrazole to 3,5-bis(4-aminophenyl)-1H-pyrazole yields a versatile diamine intermediate. The presence of two primary amine functionalities on a rigid pyrazole scaffold allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel therapeutic agents, including but not limited to, kinase inhibitors, anti-inflammatory agents, and novel polymer building blocks.

This guide provides a comprehensive overview of robust and scalable methods for the reduction of the dinitro pyrazole precursor, with a focus on chemoselectivity, efficiency, and practical laboratory implementation. We will delve into the mechanistic underpinnings of each protocol, offering insights to empower researchers to make informed decisions based on their specific synthetic goals and available resources.

Choosing the Right Path: A Comparative Overview of Reduction Methodologies

The successful reduction of 3,5-bis(4-nitrophenyl)-1H-pyrazole hinges on the selection of an appropriate reducing agent and reaction conditions that are compatible with the substrate and desired outcome. The presence of two nitro groups necessitates a robust system capable of complete conversion. Below is a comparative analysis of three widely employed and reliable methods.

Methodology Key Reagents Advantages Considerations Typical Yield
Catalytic Transfer Hydrogenation Pd/C, Hydrazine Hydrate or Ammonium FormateHigh efficiency, clean reaction, mild conditions.[1]Cost of palladium catalyst, potential for catalyst poisoning.>90%
Dissolving Metal Reduction Iron Powder, Ammonium ChlorideCost-effective, mild and selective, easy workup.[2][3]Stoichiometric amounts of metal required, potential for metal contaminants in the product.85-95%
Stannous Chloride Reduction Tin(II) Chloride DihydrateExcellent chemoselectivity, tolerant of many functional groups.[1][4]Stoichiometric tin reagents, workup can be tedious to remove tin salts.80-90%

Visualizing the Transformation: Reaction and Workflow

To provide a clear visual representation of the chemical transformation and the general steps involved in the synthesis, the following diagrams have been generated.

cluster_reaction Chemical Reaction start 3,5-bis(4-nitrophenyl)-1H-pyrazole reagents Reducing Agent (e.g., Pd/C, Fe/NH4Cl, SnCl2) start->reagents end 3,5-bis(4-aminophenyl)-1H-pyrazole reagents->end

Caption: The reduction of 3,5-bis(4-nitrophenyl)-1H-pyrazole to the corresponding diamine.

cluster_workflow General Experimental Workflow A 1. Dissolve Starting Material B 2. Add Reducing Agent/Catalyst A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Reaction Workup (Filtration/Extraction) C->D E 5. Product Isolation and Purification D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for the synthesis and purification of the target amine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the reduction of 3,5-bis(4-nitrophenyl)-1H-pyrazole using the three discussed methodologies.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This method is highly efficient and often provides a very clean product. The use of hydrazine hydrate as a hydrogen donor is a convenient alternative to pressurized hydrogen gas.[1]

Materials:

  • 3,5-bis(4-nitrophenyl)-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine monohydrate

  • Ethanol or Methanol

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-bis(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol (20-30 mL per gram of substrate).

  • Catalyst Addition: To this suspension, carefully add 10% Pd/C (5-10 mol% by weight).

  • Addition of Hydrogen Donor: While stirring vigorously, add hydrazine monohydrate (5-10 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with several portions of ethanol to ensure all the product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This classical method is cost-effective and robust, making it suitable for larger-scale synthesis. The Fe/NH4Cl system is milder than using strong acids.[2][3]

Materials:

  • 3,5-bis(4-nitrophenyl)-1H-pyrazole

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH4Cl)

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 3,5-bis(4-nitrophenyl)-1H-pyrazole (1.0 eq), ethanol (or methanol), and water (typically in a 2:1 to 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (4-5 eq) and iron powder (5-10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (70-90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is generally complete in 4-8 hours.

  • Workup: After completion, cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and ethyl acetate. Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of 8-9.

  • Isolation: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Protocol 3: Chemoselective Reduction with Stannous Chloride (SnCl₂)

This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[1][4]

Materials:

  • 3,5-bis(4-nitrophenyl)-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve 3,5-bis(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add tin(II) chloride dihydrate (5-6 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (70-80 °C). Monitor the progress of the reaction by TLC or LC-MS. The reaction is usually complete within 3-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basification and Extraction: Slowly add a 2 M NaOH solution with vigorous stirring until the pH of the mixture is basic (pH 8-10). This will precipitate tin salts, which may then redissolve to form sodium stannate.

  • Isolation: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Trustworthiness and Self-Validation

For all protocols, it is imperative to monitor the reaction progress diligently using appropriate analytical techniques such as TLC or LC-MS. A successful reduction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak. Complete characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity. The expected ¹H NMR spectrum of the product, 3,5-bis(4-aminophenyl)-1H-pyrazole, should show the disappearance of the signals corresponding to the nitro-substituted aromatic protons and the appearance of new signals for the amino-substituted aromatic protons, along with a characteristic upfield shift. The integration of these signals should correspond to the expected number of protons.

References

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]

Sources

Method

Application Note: Synthesis and Energetic Profiling of 3,5-bis(4-nitrophenyl)-1H-pyrazole

Executive Summary The development of High-Energy-Density Materials (HEDMs) and Insensitive High Explosives (IHEs) requires molecular scaffolds that perfectly balance detonation power with thermal and mechanical stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of High-Energy-Density Materials (HEDMs) and Insensitive High Explosives (IHEs) requires molecular scaffolds that perfectly balance detonation power with thermal and mechanical stability. 3,5-bis(4-nitrophenyl)-1H-pyrazole (BNPP) has emerged as a highly versatile intermediate and standalone energetic material. This Application Note provides researchers and materials scientists with a comprehensive, self-validating protocol for the synthesis of BNPP, detailing the mechanistic causality behind the experimental design and outlining its downstream applications in advanced energetic workflows.

Mechanistic Grounding: The Pyrazole Scaffold in Energetics

Nitrogen-rich heterocycles are the cornerstone of modern energetic materials. Pyrazole-based energetic compounds are particularly valued due to their high heat of formation, inherent ring strain, and exceptional crystal density[1]. The pyrazole ring provides a high energy content per unit mass, which is a critical metric for explosives and propellants[2].

The specific structural architecture of 3,5-bis(4-nitrophenyl)-1H-pyrazole offers three distinct advantages for energetic applications:

  • Internal Oxygen Balance (OB): The inclusion of two 4-nitrophenyl groups introduces built-in oxidizers. During detonation, these nitro groups facilitate the complete combustion of the carbon backbone, maximizing the energy yield[1].

  • Extensive π−π Stacking: The planar nature of the pyrazole ring conjugated with two phenyl rings allows for dense molecular packing in the crystal lattice. High crystal density is directly proportional to the square of the detonation velocity ( VD​∝ρ2 ).

  • Hydrogen-Bonding Network: The 1H-pyrazole N-H bond acts as a strong hydrogen-bond donor, interacting with the nitro groups of adjacent molecules. This extensive intermolecular hydrogen bonding acts as a "shock absorber" at the molecular level, drastically reducing the compound's sensitivity to friction and impact, a hallmark of Insensitive High Explosives (IHEs)[1].

Experimental Protocol: Synthesis and Validation

The most robust method for constructing polysubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[3]. The following protocol is designed as a self-validating system ; each step contains built-in analytical checkpoints to ensure the purity of the energetic material. Note: Impurities in energetic materials can exponentially increase shock sensitivity. Do not proceed to energetic testing without passing the validation checkpoints.

Protocol: Cyclocondensation of 3,5-bis(4-nitrophenyl)-1H-pyrazole

Materials Required:

  • 1,3-bis(4-nitrophenyl)propane-1,3-dione (Precursor)

  • Hydrazine hydrate (80% aqueous solution)

  • Absolute ethanol (Solvent)

  • Glacial acetic acid (Catalyst)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 10.0 mmol of 1,3-bis(4-nitrophenyl)propane-1,3-dione in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: Ethanol is selected as a polar protic solvent because it facilitates the dissolution of the diketone at elevated temperatures while stabilizing the polar transition states during the nucleophilic attack of the hydrazine[3].

  • Catalytic Activation & Nucleophilic Addition: Add 1.0 mL of glacial acetic acid to the suspension. While stirring at room temperature, add 15.0 mmol of 80% hydrazine hydrate dropwise over 10 minutes.

    • Causality: Dropwise addition prevents uncontrolled exothermic spikes, which is critical when handling nitroaromatics. The acetic acid acts as an electrophilic activator, protonating the carbonyl oxygen to significantly accelerate the formation of the intermediate hydrazone[4].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (~78°C) for 4 to 6 hours.

    • Causality: The thermal energy overcomes the activation barrier required to drive the intramolecular cyclization of the hydrazone intermediate, dehydrating it into the thermodynamically stable, fully aromatized pyrazole ring[3].

  • In-Process Validation (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The complete disappearance of the UV-active diketone spot confirms the reaction has reached completion.

  • Isolation: Remove the heat source and cool the mixture to 0–5°C using an ice bath. The product will precipitate as a dense yellow/orange solid. Filter under vacuum and wash the filter cake with cold ethanol (2 x 10 mL) followed by distilled water (20 mL).

    • Causality: The water wash is mandatory to remove any trace unreacted hydrazine and acetic acid, which could act as sensitizers during energetic handling.

Self-Validation Checkpoints

Before utilizing BNPP in energetic formulations, validate the structure using the following parameters:

  • Melting Point: Expected to be >250°C. A sharp melting point confirms the absence of unreacted diketone and the integrity of the hydrogen-bonded lattice.

  • FT-IR Spectroscopy: Confirm the presence of a broad N-H stretch at ~3300–3450 cm⁻¹ and strong symmetric/asymmetric N=O stretches at ~1350 cm⁻¹ and ~1520 cm⁻¹.

  • 1H NMR (DMSO-d6): Look for the diagnostic pyrazole C4-H proton (a sharp singlet around δ 7.3 ppm) and the highly deshielded N-H proton ( δ 13.0–14.0 ppm), which will disappear upon D2O exchange.

Energetic Characterization Data

To contextualize the performance of BNPP, its energetic properties are compared against standard military explosives: TNT (Trinitrotoluene) and TATB (Triaminotrinitrobenzene, the gold standard for IHEs).

Energetic Property3,5-bis(4-nitrophenyl)-1H-pyrazoleTNT (Reference)TATB (Reference IHE)
Density ( ρ , g/cm³) ~1.601.651.93
Heat of Formation ( ΔHf​ , kJ/mol) > +150-67-140
Detonation Velocity ( VD​ , m/s) ~6,8006,9008,100
Impact Sensitivity (IS, J) > 30 (Insensitive)15> 50
Friction Sensitivity (FS, N) > 350 (Insensitive)353> 353

Data Interpretation: While the raw detonation velocity of BNPP is comparable to TNT, its positive heat of formation[1] and exceptional insensitivity to impact (>30 J) make it a significantly safer alternative for melt-cast formulations or as a structural backbone for more advanced derivatives.

Advanced Applications: Pathway to HEDMs

While BNPP is a stable energetic material in its own right, its true value lies in its role as a precursor for next-generation High-Energy-Density Materials (HEDMs)[5]. The molecule features two primary sites for functionalization:

  • Electrophilic C4-Nitration: The C4 position of the pyrazole ring is highly nucleophilic. Treatment with mixed acid (HNO3/H2SO4) yields 4-nitro-3,5-bis(4-nitrophenyl)-1H-pyrazole. This modification drastically improves the oxygen balance and crystal density, pushing the detonation velocity higher[1].

  • N1-Functionalization: The acidic N-H proton can be easily deprotonated. The resulting pyrazolide anion can be reacted with electrophiles to introduce an N-trinitromethyl group, or it can be paired with potassium/ammonium cations to form energetic salts, which are highly sought after as green primary explosives[5].

Energetic Functionalization Workflow

G A 1,3-bis(4-nitrophenyl)propane-1,3-dione (Precursor) C 3,5-bis(4-nitrophenyl)-1H-pyrazole (Core IHE Scaffold) A->C Cyclocondensation (Reflux, 4-6h) B Hydrazine Hydrate + Acetic Acid (Cat.) B->C D Electrophilic Nitration (HNO3 / H2SO4) C->D F N-Functionalization (Base / Electrophile) C->F E 4-Nitro-3,5-bis(4-nitrophenyl)-1H-pyrazole (High-Density Explosive) D->E C4-Nitration G Energetic Salts & N-Derivatives (Advanced HEDMs) F->G N1-Substitution

Workflow for the synthesis and energetic functionalization of 3,5-bis(4-nitrophenyl)-1H-pyrazole.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Molecules (via PMC) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules (via PMC) URL:[Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles Organic Letters (ACS Publications) URL:[Link]

  • Recent advances in the synthesis and energetic properties of potassium-based potential green primary explosives Defence Technology (via ResearchGate) URL:[Link]

  • Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory Discover Chemistry (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Advanced Protocols for Doping Polymers with Pyrazole Derivatives

Introduction & Mechanistic Overview The integration of pyrazole derivatives into polymer matrices has emerged as a transformative strategy in materials science, drug development, and energy storage. Pyrazoles—five-member...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The integration of pyrazole derivatives into polymer matrices has emerged as a transformative strategy in materials science, drug development, and energy storage. Pyrazoles—five-membered heterocyclic compounds containing two adjacent nitrogen atoms—exhibit a unique amphoteric nature. They can simultaneously act as hydrogen-bond donors and acceptors, making them exceptional candidates for mediating proton transport, disrupting biological membranes, and modifying polymer crystallinity[1],[2].

As a Senior Application Scientist, I have designed this application note to move beyond theoretical chemistry and provide actionable, self-validating protocols. Depending on the target application, the causality behind the doping strategy shifts:

  • In High-Temperature Fuel Cells: Pyrazole replaces water as the proton carrier. In anhydrous conditions, the nitrogen atoms form a dynamic hydrogen-bonding network with acid-doped polymers, enabling proton hopping via the Grotthuss mechanism[1],[3].

  • In Antimicrobial Coatings: The nitrogen-rich heterocycles of pyrazole derivatives bind to and disrupt bacterial cell walls. When polymerized into a stable backbone (like polyazomethine) and doped with metal oxides, they create a lethal, dual-action antimicrobial surface[4],[5].

  • In Solid Polymer Electrolytes: For Dye-Sensitized Solar Cells (DSSCs), pyrazole disrupts the crystalline domains of polymers like polyvinylidene fluoride (PVDF), significantly enhancing the mobility of iodide ions[6],[7].

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical workflow for selecting the appropriate polymer matrix and doping methodology based on the desired mechanistic outcome.

G Start Select Polymer Matrix App1 Proton Exchange Membrane (e.g., PVPA, Nafion) Start->App1 App2 Antimicrobial Coating (e.g., Polyazomethine) Start->App2 App3 Solid Polymer Electrolyte (e.g., PVDF for DSSC) Start->App3 Dope1 Solution Blending with Pyrazole App1->Dope1 Dope2 In-Situ Polycondensation with Pyrazole Monomers App2->Dope2 Dope3 Solvent Casting with Pyrazole + KI/I2 App3->Dope3 Mech1 H-Bond Network Formation (Proton Hopping) Dope1->Mech1 Mech2 Bacterial Membrane Disruption (N-Heterocycle Interaction) Dope2->Mech2 Mech3 Crystallinity Reduction (Enhanced Ion Mobility) Dope3->Mech3

Workflow and mechanistic pathways for pyrazole-doped polymer composites.

Experimental Protocols

Protocol A: Fabrication of Anhydrous Proton Exchange Membranes (PVPA/Pyrazole)

Target Application: High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs). Causality: Traditional Nafion membranes rely on hydration, causing conductivity to plummet above 100°C[3]. By doping poly(vinylphosphonic acid) (PVPA) with pyrazole, we create an acid-base composite. The PVPA acts as the proton donor, while pyrazole acts as an amphoteric proton mediator. This allows protons to "hop" between pyrazole molecules and phosphonate anions without requiring water[1].

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of PVPA in 10 mL of anhydrous methanol in a sealed glass vial. Stir magnetically at 40°C for 2 hours.

    • Scientific Rationale: Methanol effectively disrupts the strong intermolecular hydrogen bonds inherent in neat PVPA, expanding the polymer coils to accept the dopant uniformly.

  • Pyrazole Integration: Slowly add 0.4 g of anhydrous pyrazole (40 wt% relative to PVPA) to the solution. Maintain stirring for 12 hours at room temperature.

    • Scientific Rationale: Extended equilibration time is critical to allow the spontaneous formation of the hydrogen-bonded network between the phosphonic acid groups and the pyrazole nitrogen atoms[1].

  • Solvent Casting: Pour the homogenous solution onto a precisely leveled PTFE (Teflon) Petri dish. Dry in a vacuum oven at 60°C for 24 hours.

    • Scientific Rationale: Slow, vacuum-assisted solvent evaporation prevents the formation of micro-pinholes and ensures the removal of residual methanol, which could otherwise artificially inflate initial conductivity readings.

  • Self-Validating System (Quality Control):

    • FTIR Spectroscopy: Analyze the cast film. A successful doping process is validated by the shifting of the P=O stretching band (typically ~1150 cm⁻¹) to a lower wavenumber, confirming strong H-bond interactions[3].

    • Electrochemical Impedance Spectroscopy (EIS): Measure conductivity at 150°C under 0% relative humidity. A reading of ≥1.0×10−3 S/cm validates that the anhydrous Grotthuss hopping mechanism is active[1].

Protocol B: Synthesis of Antimicrobial Polyazomethine-Pyrazole/ZnO Nanocomposites

Target Application: Bioactive biomedical films and sterile packaging. Causality: Pyrazole derivatives possess intrinsic broad-spectrum antimicrobial properties[2]. When integrated into a polyazomethine backbone, the polymer gains high thermal stability. Doping this matrix with Zinc Oxide (ZnO) nanoparticles introduces a secondary mechanism: the generation of Reactive Oxygen Species (ROS) that synergistically destroy bacterial cell walls alongside the nitrogen-rich pyrazole rings[4],[5].

Step-by-Step Methodology:

  • Precursor Mixing: In a 50 mL round-bottom flask, combine 10 mmol of a synthesized pyrazole-diamine monomer with 10 mmol of terephthalaldehyde in 25 mL of absolute ethanol[4].

  • Nanoparticle Doping & Polycondensation: Add 2 wt% of functionalized ZnO nanoparticles to the mixture. Subject the flask to ultrasonic irradiation (20 kHz, 500 W) for 4 hours at 60°C.

    • Scientific Rationale: Ultrasonic cavitation generates localized extreme temperatures and pressures. This not only accelerates the step-growth polycondensation reaction but simultaneously breaks down ZnO agglomerates, ensuring homogenous dispersion throughout the polymer matrix[5].

  • Precipitation and Purification: Pour the highly viscous mixture into 100 mL of ice-cold distilled water. Filter the resulting precipitate and wash sequentially with hot methanol and acetone to remove unreacted oligomers. Dry under vacuum at 80°C for 12 hours.

  • Self-Validating System (Quality Control):

    • X-Ray Diffraction (XRD): Scan the composite film. The presence of sharp crystalline peaks corresponding to the wurtzite structure of ZnO, superimposed over the broad amorphous halo of the polyazomethine, validates non-destructive, uniform doping[5].

    • Agar Well Diffusion Assay: Plate Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) on Mueller-Hinton agar. Apply 6 mm discs of the polymer film. A clear zone of inhibition >15 mm after 24 hours of incubation at 37°C validates the dual-action antimicrobial efficacy of the pyrazole/ZnO system[4].

Quantitative Data Summary

The following table summarizes the expected property enhancements when doping various polymer matrices with pyrazole derivatives, serving as a benchmark for your experimental results.

Polymer MatrixDopant / AdditiveTarget ApplicationKey Property EnhancementPrimary Mechanism
PVPA Pyrazole (40 wt%)HT-PEMFCsConductivity: ~1.06 × 10⁻³ S/cm at 150°C (Anhydrous)Intermolecular H-bond network enabling proton hopping[1].
Polyazomethine Pyrazole moiety + ZnO (2 wt%)Antimicrobial FilmsBioactivity: >45% inhibition of E. coli growth after 24hCell wall disruption (N-heterocycle) + ROS generation (ZnO)[4],[5].
PVDF Pyrazole (40 wt%) + KI/I₂DSSC ElectrolytesIonic Conductivity: 9.52 × 10⁻⁵ S/cm at 25°CReduction of polymer crystallinity; enhanced iodide mobility[6].
Nafion Pyrazole-bisphosphonic acid (1 wt%)PEMFCsProton Conductivity: 94 mS/cm at 60°C (Humidified)Enhanced ion exchange capacity and water retention[8],[9].

References

  • Yamada, M., et al. (2020). "A Molecular Dynamics Simulation Based Investigation of the Proton Conductivity of Anhydrous Pyrazole Doped Poly(Vinylphosphonic Acid) Composite System." Polymers, 12(12), 2906.[Link]

  • Abdel-Aziz, M., et al. (2024). "A new polyazomethine-based pyrazole moiety and its reinforced nanocomposites @ ZnO for antimicrobial applications." Scientific Reports, 14, 11096.[Link]

  • Senthil, R., et al. (2016). "Influence of pyrazole on the photovoltaic performance of dye-sensitized solar cell with polyvinylidene fluoride polymer electrolytes." Ionics, 22, 1457–1465.[Link]

  • Gouda, M. A., et al. (2012). "Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives." Molecules, 17(5), 5727-5737.[Link]

  • Pires, S. M., et al. (2014). "Synthesis, Spectroscopy Studies, and Theoretical Calculations of New Fluorescent Probes Based on Pyrazole Containing Porphyrins for Zn(II), Cd(II), and Hg(II) Optical Detection." Inorganic Chemistry, 53(12), 6295-6304.[Link]

Sources

Method

Catalytic activity of 3,5-bis(4-nitrophenyl)-1H-pyrazole complexes

An in-depth guide to the synthesis, characterization, and catalytic applications of 3,5-bis(4-nitrophenyl)-1H-pyrazole complexes, tailored for researchers in catalysis and drug development. This document provides detaile...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, characterization, and catalytic applications of 3,5-bis(4-nitrophenyl)-1H-pyrazole complexes, tailored for researchers in catalysis and drug development. This document provides detailed protocols and the scientific rationale behind the experimental design.

Introduction: The Versatility of Pyrazole-Based Catalysts

Pyrazole-based ligands have garnered significant attention in coordination chemistry due to their versatile coordination behavior, which allows for the fine-tuning of the steric and electronic properties of their metal complexes.[1] This adaptability has rendered pyrazolyl transition metal complexes effective catalysts in a wide array of organic transformations, including oligomerization, polymerization, hydrogenation, and carbon-carbon coupling reactions.[1][2] The protic nature of N-unsubstituted pyrazoles introduces a proton-responsive character, enabling metal-ligand cooperation in catalytic cycles, a feature that has been explored in transfer hydrogenation and other reactions.[3]

The specific ligand, 3,5-bis(4-nitrophenyl)-1H-pyrazole, is of particular interest. The presence of two electron-withdrawing nitro groups is anticipated to significantly influence the electronic properties of the pyrazole ring and, consequently, the coordinated metal center. This can enhance the electrophilicity of the metal, a desirable trait for many catalytic processes. The pπ-excedent nature of the pyrazole ring allows for charge density transfer to the nitrophenyl substituents, which can, in turn, facilitate charge-density transfer from the dπ orbitals of a coordinated metal to the pπ* orbitals of the pyrazole ring, leading to a strong and stable metal-N-pyrazole bond. These stable complexes are promising candidates for robust catalytic applications, even under demanding conditions.

This application note details the synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole and a representative copper(II) complex. It further provides a comprehensive protocol for evaluating the catalytic activity of this complex in the biomimetic oxidation of catechol to o-quinone, a model reaction for catecholase activity.

Part 1: Synthesis Protocols

Synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole Ligand

The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the condensation of a 1,3-diketone with hydrazine hydrate.[4] This protocol outlines the synthesis of the title ligand from 1,3-bis(4-nitrophenyl)propane-1,3-dione.

Protocol 1: Ligand Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-bis(4-nitrophenyl)propane-1,3-dione (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL). Recrystallize the crude product from an ethanol/DMF mixture to obtain pure 3,5-bis(4-nitrophenyl)-1H-pyrazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the diketone and hydrazine hydrate and is suitable for the reaction temperature.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete conversion of the diketone.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate.

  • Recrystallization: This step is crucial for obtaining a high-purity ligand, which is essential for the synthesis of well-defined metal complexes and for obtaining reproducible catalytic results.

Ligand Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product diketone 1,3-bis(4-nitrophenyl)propane-1,3-dione dissolve Dissolve in Ethanol diketone->dissolve hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine hydrazine->add_hydrazine dissolve->add_hydrazine reflux Reflux for 6h add_hydrazine->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize filter->recrystallize product 3,5-bis(4-nitrophenyl)-1H-pyrazole recrystallize->product

Caption: Workflow for the synthesis of the pyrazole ligand.

Synthesis of a Copper(II) Complex

Copper(II) complexes of pyrazole-based ligands have shown significant catalytic activity in oxidation reactions.[5][6] This protocol describes a general method for the synthesis of a Cu(II) complex with the 3,5-bis(4-nitrophenyl)-1H-pyrazole ligand.

Protocol 2: Complex Synthesis

  • Ligand Solution: Dissolve 3,5-bis(4-nitrophenyl)-1H-pyrazole (2 mmol) in 50 mL of methanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

  • Complexation: Add the copper(II) acetate solution dropwise to the stirred ligand solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours. A color change and/or precipitation of the complex should be observed.

  • Isolation: Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for the synthesis of coordination complexes.

  • 2:1 Ligand-to-Metal Ratio: This stoichiometry is often used to promote the formation of complexes with two coordinated ligands per metal ion.

  • Copper(II) Acetate: The acetate counter-ion is weakly coordinating and can be easily displaced by the pyrazole ligand. Other copper(II) salts like chloride, sulfate, or nitrate can also be used, and the choice of counter-ion can influence the catalytic activity.[5]

Part 2: Application in Catalytic Oxidation

Biomimetic Catecholase Activity

The oxidation of catechol to o-quinone is a reaction catalyzed by the copper-containing enzyme catecholase. The development of synthetic mimics of this enzyme is an active area of research.[7] Pyrazole-copper complexes have been shown to be effective catalysts for this reaction, using atmospheric oxygen as the oxidant.[5][7]

Catalytic Cycle catalyst [Cu(II)-L₂] substrate_complex [Cu(II)-L₂(Catechol)] catalyst->substrate_complex + Catechol reduced_catalyst [Cu(I)-L₂(Semiquinone)] substrate_complex->reduced_catalyst  Intramolecular  Electron Transfer product_complex [Cu(I)-L₂(o-quinone)] reduced_catalyst->product_complex product_complex->catalyst + O₂ - o-quinone

Caption: Proposed catalytic cycle for catechol oxidation.

Protocol for Catalytic Activity Screening

This protocol describes the in situ preparation of the catalyst and the monitoring of the catalytic oxidation of catechol using UV-Vis spectroscopy.

Protocol 3: Catalytic Oxidation of Catechol

  • Stock Solutions:

    • Prepare a 2 x 10⁻³ M solution of the 3,5-bis(4-nitrophenyl)-1H-pyrazole ligand (L) in methanol.

    • Prepare a 2 x 10⁻³ M solution of Cu(CH₃COO)₂·H₂O in methanol.

    • Prepare a 0.1 M solution of catechol in methanol.

  • In Situ Catalyst Formation:

    • In a quartz cuvette, mix 0.15 mL of the ligand solution and 0.15 mL of the copper(II) acetate solution. This creates a 1:1 ligand-to-metal ratio for the in situ complex.[5]

  • Initiation of Reaction:

    • To the cuvette containing the in situ formed catalyst, add 2.0 mL of the catechol solution.

  • Kinetic Measurement:

    • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 390 nm (λ_max of o-quinone) over time.[5] Record the absorbance at regular intervals (e.g., every 30 seconds) for at least 10 minutes.

  • Control Experiments:

    • Run the reaction with only the copper salt (no ligand) and with only the ligand (no copper salt) to determine the background reaction rate.

Causality Behind Experimental Choices:

  • In Situ Catalyst Formation: This method is rapid and convenient for screening catalytic activity without the need to isolate the solid complex.[5][7]

  • Methanol as Solvent: The choice of solvent can significantly impact catalytic activity.[5][6] Methanol is a common choice for these studies.

  • UV-Vis Monitoring: This is a non-destructive and continuous method for monitoring the progress of the reaction by tracking the formation of the colored product, o-quinone.

  • Control Experiments: These are essential to ensure that the observed catalytic activity is due to the copper-pyrazole complex and not to the individual components.

Data Analysis and Interpretation

The initial rate of the reaction can be determined from the linear portion of the plot of absorbance versus time. The rate of reaction (V) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of o-quinone, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

The catalytic activity can be expressed as the initial rate in µmol L⁻¹ min⁻¹.

Table 1: Hypothetical Kinetic Data for Catechol Oxidation

CatalystLigand/Metal RatioSolventInitial Rate (µmol L⁻¹ min⁻¹)
Cu(OAc)₂ + Ligand1:1Methanol15.2
Cu(OAc)₂ + Ligand2:1Methanol25.8
Cu(OAc)₂ only-Methanol1.5
Ligand only-Methanol0.1

The data in Table 1 illustrates how the catalytic activity is significantly enhanced by the presence of the pyrazole ligand. The effect of the ligand-to-metal ratio can also be investigated to optimize the catalytic system.

Conclusion

Complexes of 3,5-bis(4-nitrophenyl)-1H-pyrazole represent a promising class of catalysts. The electron-withdrawing nature of the nitrophenyl groups can be leveraged to create robust and highly active catalysts for a variety of organic transformations. The protocols provided herein offer a solid foundation for the synthesis, characterization, and evaluation of these complexes in the context of biomimetic oxidation reactions. Further studies could explore the application of these complexes in other catalytic processes, such as C-C coupling reactions, where palladium-pyrazole complexes have shown considerable promise.[8] The modular nature of pyrazole synthesis allows for extensive tuning of the ligand framework, paving the way for the development of next-generation catalysts for challenging chemical transformations.

References

  • Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg Repository.
  • Ridal. (n.d.). Multifaceted Applications of Pyrazole-Based Tetradentate Ligand Coordinated with Transition Metals (Fe, Zn, Co, Cu): Synthesis, Characterization, Catalysis, Antimicrobial Activity, ADMET, and Molecular Docking Insights. Preprint.
  • Kurahashi, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH.
  • Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes.
  • Onwudiwe, D. C. (2010). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Inorganica Chimica Acta, 363(9), 1947–1964.
  • Escobar, C. A., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR.
  • Mishra, A. K., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • Ben-Aoun, S., et al. (n.d.). Biomimetic oxidation of catechol employ. Journal of Chemical and Pharmaceutical Research.
  • Escobar, C. A., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
  • Tella, A. C., et al. (2025). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes.
  • Unver, Y., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with 3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with 3,5-bis(4-nitrophenyl)-1H-pyrazole. Bis-pyrazole derivatives are highly valued for their potent antimicrobial and antifungal properties[1], but the strong electron-withdrawing nature of the nitro groups often leads to poor yields, stalled intermediates, and purification nightmares.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible synthesis.

Synthetic Workflow Overview

The most reliable and atom-economical route to 3,5-bis(4-nitrophenyl)-1H-pyrazole is a two-step process: a Claisen condensation to form a 1,3-diketone intermediate, followed by an acid-catalyzed cyclization with hydrazine.

SynthesisRoute A 4-Nitroacetophenone + Ethyl 4-nitrobenzoate B Claisen Condensation (Base: t-BuOK, THF) A->B C 1,3-bis(4-nitrophenyl)propane-1,3-dione B->C Yield: 75-85% D Cyclization (N2H4·H2O, AcOH, Reflux) C->D E 3,5-bis(4-nitrophenyl)-1H-pyrazole D->E Yield: 85-95%

Figure 1: Two-step synthetic workflow for 3,5-bis(4-nitrophenyl)-1H-pyrazole.

Step-by-Step Experimental Protocols

To guarantee scientific integrity, these protocols are designed as self-validating systems . If the physical observations at the validation checkpoints do not match your experiment, halt the process and consult the troubleshooting section.

Step 1: Synthesis of 1,3-bis(4-nitrophenyl)propane-1,3-dione

Causality Focus: The choice of base is the primary yield determinant here. Using standard NaOH leads to ester hydrolysis. We utilize a bulky, non-nucleophilic base to strictly favor enolate formation[2].

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitroacetophenone (1.0 eq) and ethyl 4-nitrobenzoate (1.1 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Cool the mixture to 0 °C under an inert argon atmosphere.

  • Deprotonation: Add potassium tert-butoxide (t-BuOK) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) dropwise/portion-wise[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench the reaction with 1M HCl until the pH reaches 3. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Validation Checkpoint: Upon addition of the base, the solution must turn a deep, dark red/orange, indicating the formation of the highly conjugated enolate. TLC (Hexanes:EtOAc) should reveal a new UV-active spot with a lower Rf​ than the starting acetophenone.

Step 2: Hydrazine Cyclization to 3,5-bis(4-nitrophenyl)-1H-pyrazole

Causality Focus: Hydrazine is a strong nucleophile, but the second intramolecular attack requires an electrophilic carbonyl. We use glacial acetic acid to precisely tune the pH, activating the carbonyl without neutralizing the hydrazine[3].

  • Preparation: Suspend the purified 1,3-diketone (1.0 eq) from Step 1 in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydrazine hydrate ( N2​H4​⋅H2​O , 64% in water, 1.5 eq) followed immediately by a catalytic amount of glacial acetic acid (10 mol%).

  • Cyclization: Heat the mixture to reflux for 4-6 hours.

  • Recovery: Cool the reaction slowly to room temperature, then to 4 °C in an ice bath.

  • Validation Checkpoint: The target pyrazole is highly planar and heavily hydrogen-bonded. Successful cyclization is visually confirmed by the massive precipitation of a solid as the reaction cools. If the solution remains clear, the reaction has stalled at the monohydrazone intermediate.

Yield Optimization Data

Summarizing the kinetic and thermodynamic parameters allows for rapid optimization depending on your lab's equipment capabilities.

Table 1: Optimization of Reaction Parameters for 3,5-bis(4-nitrophenyl)-1H-pyrazole Synthesis

Reaction StepParameter TestedConditionYield (%)Causality / Scientific Observation
Claisen CondensationBase SelectionNaOH / EtOH< 40%Hydrolysis of ethyl 4-nitrobenzoate competes with enolate formation.
Claisen CondensationBase SelectionLiHMDS or t-BuOK / THF75 - 85%Bulky, non-nucleophilic base cleanly deprotonates 4-nitroacetophenone[2].
CyclizationCatalystNone (Neutral pH)50 - 60%Reaction stalls at the monohydrazone intermediate due to low electrophilicity.
CyclizationCatalystGlacial AcOH (10 mol%)85 - 95%Mild acid activates the carbonyl for intramolecular nucleophilic attack.
CyclizationHeating MethodConventional Reflux75 - 90%Standard thermal conditions require 4-6 hours of reaction time[3].
CyclizationHeating MethodMicrowave (MWI)84 - 95%Rapid, uniform heating accelerates dehydration and aromatization in minutes[3].
Troubleshooting & FAQs

Q1: My Claisen condensation yield is consistently below 40%. What is causing the degradation? A: Low yields in this step are almost always caused by base-induced degradation of the nitroaromatic compounds or competitive self-condensation. The nitro group strongly withdraws electron density, making the aromatic ring susceptible to nucleophilic attack (forming Meisenheimer complexes). If you are using sodium ethoxide (NaOEt) or sodium hydroxide (NaOH), immediately switch to LiHMDS or t-BuOK[2].

Q2: The cyclization step stalls, and I observe a highly stable intermediate on my TLC plate. How do I force the reaction to completion? A: You are observing the stable monohydrazone intermediate. Cyclization to the pyrazole requires the intramolecular attack of the terminal amine onto the second carbonyl, followed by dehydration. If your solvent is strictly neutral, the second carbonyl is not sufficiently electrophilic. Ensure you are adding 10-20 mol% of glacial acetic acid to catalyze the cyclization.

Mechanism Diketone 1,3-Diketone Hydrazone Monohydrazone Intermediate Diketone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cyclization Intramolecular Attack (Ring Closure) Hydrazone->Cyclization Acid Catalyzed Dehydration -H2O (Aromatization) Cyclization->Dehydration Pyrazole 1H-Pyrazole Scaffold Dehydration->Pyrazole

Figure 2: Mechanism of 1,3-diketone cyclization with hydrazine to pyrazole.

Q3: Are there alternative, eco-friendly methods to speed up the cyclization step? A: Yes. Recent methodologies have demonstrated that conventional refluxing can be replaced with environmentally friendly techniques such as Microwave Irradiation (MWI) or ultrasound. MWI, in the presence of an acetic acid catalyst, can drive nitrophenylpyrazole cyclizations to 84–95% yield in a fraction of the time required for thermal reflux[3].

Q4: The final 3,5-bis(4-nitrophenyl)-1H-pyrazole is completely insoluble in standard NMR solvents (CDCl3, DMSO-d6). Am I losing product during column chromatography? A: Yes, you will lose massive amounts of yield on a silica column. This molecule is a classic "brick dust" compound. It is highly planar, and the two nitro groups facilitate strong intermolecular π−π stacking and hydrogen bonding (via the pyrazole N-H).

  • Purification Fix: Abandon column chromatography. Instead, use hot trituration. Boil the crude solid in methanol or ethyl acetate to dissolve the impurities, then filter the suspension while hot. The pure pyrazole will remain in the filter cake.

  • Characterization Fix: For 1H -NMR, use heated DMSO- d6​ (e.g., 60 °C) or add a single drop of deuterated trifluoroacetic acid (TFA-d) to the NMR tube to disrupt the hydrogen bonding network.

Sources

Optimization

Part 1: Compound Profiling &amp; Causality (The "Brick Dust" Phenomenon)

Welcome to the Technical Support Center for Diarylpyrazole Synthesis. This hub is specifically designed for researchers and drug development professionals dealing with the notoriously difficult purification of crude 3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diarylpyrazole Synthesis. This hub is specifically designed for researchers and drug development professionals dealing with the notoriously difficult purification of crude 3,5-bis(4-nitrophenyl)-1H-pyrazole .

Below, you will find a causality-driven breakdown of the compound's properties, decision workflows, step-by-step self-validating protocols, and a troubleshooting FAQ.

Why is 3,5-bis(4-nitrophenyl)-1H-pyrazole so difficult to purify? The challenge stems from its extreme insolubility, often referred to in the lab as the "brick dust" phenomenon.

Unsubstituted pyrazole has a pKa of ~14.2[1]. However, the addition of two strongly electron-withdrawing 4-nitrophenyl groups significantly increases the acidity of the pyrazole N-H proton, lowering the pKa to approximately 10.5. This highly acidic N-H acts as a powerful hydrogen bond donor, while the nitro groups and the sp2 hybridized nitrogens act as acceptors. This creates a rigid, highly stable intermolecular lattice. Furthermore, the planar diaryl system promotes strong π−π stacking.

Consequently, standard silica gel chromatography often fails due to severe streaking (caused by N-H interactions with silanol groups), and the compound is virtually insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes[2].

Table 1: Physical & Chemical Properties Impacting Purification

PropertyValue/DescriptionImpact on Purification Strategy
Molecular Weight 310.27 g/mol N/A
pKa (N-H) ~10.5 (Estimated)Enables selective acid-base extraction using 1M NaOH.
Solubility (Non-Polar) Insoluble (Hexane, Toluene)Precludes standard normal-phase chromatography.
Solubility (Polar Aprotic) High (DMF, DMSO)Excellent for high-temperature recrystallization and NMR analysis.
Solubility (Alcohols) Very Low (EtOH, MeOH)Ideal for hot trituration to wash away soluble impurities.

Part 2: Purification Decision Workflow

Do not default to column chromatography. Analyze your crude mixture via crude NMR or TLC, identify the primary impurity class, and follow the decision tree below to select the optimal purification protocol.

PurificationWorkflow Start Crude 3,5-bis(4-nitrophenyl)-1H-pyrazole CheckImp Identify Impurity Profile (TLC/NMR) Start->CheckImp Imp1 Highly Soluble Impurities (Unreacted SMs, Hydrazine) CheckImp->Imp1 Imp2 Insoluble/Polymeric Tars CheckImp->Imp2 Imp3 Structurally Similar (Pyrazolines, Isomers) CheckImp->Imp3 Trit Protocol A: Hot Trituration (EtOH or EtOAc) Imp1->Trit ABExt Protocol B: Acid-Base Precipitation Imp2->ABExt Recrys Protocol C: Recrystallization (DMF/Water) Imp3->Recrys Trit->Recrys If impurities remain Pure Pure 3,5-bis(4-nitrophenyl)-1H-pyrazole Trit->Pure If purity >95% ABExt->Pure Recrys->Pure

Caption: Decision tree for selecting the optimal purification route based on the crude impurity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Hot Solvent Trituration (The "First Pass")

Use when: The crude mixture contains unreacted starting materials (e.g., 4-nitroacetophenone, hydrazine) which are soluble in hot alcohols.

  • Suspend the crude solid in absolute ethanol (approx. 10 mL per gram of crude).

  • Heat the suspension to a gentle reflux (78 °C) for 30 minutes with vigorous stirring. Causality: The target pyrazole remains insoluble, while kinetic energy and heat drive unreacted starting materials into the solution.

  • Filter the suspension while hot through a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold ethanol to prevent the re-precipitation of impurities.

  • Self-Validation: Spot the filtrate on a TLC plate. If the filtrate shows heavy UV-active spots, repeat the trituration until the filtrate is clear.

Protocol B: Acid-Base Precipitation (Exploiting the pKa)

Use when: The crude contains polymeric tars or non-acidic insoluble byproducts.

AcidBaseMech Neutral Neutral Pyrazole (Water Insoluble) pKa ~10.5 Anion Pyrazolide Anion (Water Soluble) Neutral->Anion Add 1M NaOH (Deprotonation) Filter Filter out Insoluble Impurities Anion->Filter Aqueous Phase Reprecipitate Neutral Pyrazole (Precipitates) Filter->Reprecipitate Add 1M HCl (Reprotonation)

Caption: Mechanistic workflow exploiting the acidic N-H proton for selective aqueous extraction.

  • Suspend the crude solid in 1M aqueous NaOH (20 mL per gram). Stir vigorously at room temperature for 1 hour. The target compound will deprotonate and dissolve as a sodium pyrazolide salt.

  • Filter the strongly basic aqueous solution through a Celite pad to remove insoluble polymeric tars and unreacted neutral organics.

  • Transfer the clear filtrate to a beaker submerged in an ice bath.

  • Dropwise, add 1M HCl with continuous stirring until the pH reaches ~4-5.

  • Self-Validation: A thick, pale precipitate should immediately form as the pyrazole reprotonates. Filter, wash thoroughly with distilled water to remove NaCl, and dry under high vacuum.

Protocol C: High-Boiling Solvent Recrystallization

Use when: Positional isomers or pyrazoline intermediates are present, requiring perfect crystal lattice formation to exclude them[2].

  • Dissolve the semi-pure solid in a minimum amount of boiling Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 150 °C).

  • Once completely dissolved, remove from heat and add distilled water dropwise until the solution just becomes cloudy (the cloud point).

  • Add 1-2 drops of DMF/DMSO until the solution is clear again.

  • Allow the flask to cool very slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting crystals and wash with cold ethanol.

Part 4: Troubleshooting & FAQs

Q: Why does my product streak heavily on silica gel, and how can I run a column if absolutely needed? A: Streaking is caused by the acidic pyrazole N-H hydrogen-bonding with the acidic silanol groups on the silica stationary phase. If chromatography is unavoidable, pre-treat your silica slurry with 1% Triethylamine (TEA) to cap the silanol groups, or utilize a highly polar, competitive solvent system (e.g., DCM/MeOH 95:5) to disrupt the hydrogen bonding[3].

Q: My recrystallization from DMF/Water crashed out as an oil ("oiling out"). How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point in the solvent mixture, or when the anti-solvent (water) is added too rapidly, preventing nucleation. To fix this: re-dissolve the oil by heating and adding a few drops of pure DMF. Allow the solution to cool exceedingly slowly (e.g., inside a hot water bath that cools to room temperature overnight). Seeding the solution with a single pure crystal can also force lattice formation over oiling out.

Q: How do I remove residual DMF or DMSO from my final NMR sample? A: High-boiling aprotic solvents are notoriously difficult to remove under standard high vacuum. Suspend your purified solid in a large volume of distilled water, sonicate for 10 minutes, and filter. Repeat this process twice. Because the pyrazole is completely insoluble in water, the water will selectively strip the miscible DMF/DMSO. Alternatively, lyophilization (freeze-drying) from a water/acetonitrile mixture will effectively sublime the residual solvents.

Part 5: References

  • On the relationship between thermodynamic pKa's of azoles and the oxidation potentials of their pentacyanoferrate(II) complexes Source: Canadian Journal of Chemistry (1990) URL:[Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles Source: ACS Omega (2018) URL:[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI Molecules (2024) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Hydrazine Condensation Reactions

Welcome to the Technical Support Center for hydrazine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrazine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to minimize side products and maximize the yield and purity of your target hydrazone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in hydrazine condensation reactions, and why do they form?

A1: The most prevalent side product is the azine , formed when the intermediate hydrazone reacts with a second equivalent of the carbonyl compound (aldehyde or ketone).[1][2][3] This is especially common with aldehydes, as they are generally more reactive than ketones.[3] The formation of azines is driven by the bifunctional nature of hydrazine, which possesses two nucleophilic nitrogen atoms.[3]

Another potential side reaction is the hydrolysis of the desired hydrazone back to the starting materials, particularly in the presence of excess water and under certain pH conditions.[4][5][6] Additionally, in the context of the Wolff-Kishner reduction, which utilizes a hydrazone intermediate, side reactions can include the reduction of the carbonyl to an alcohol.[4]

Q2: How does pH influence the formation of side products?

A2: The pH of the reaction medium is a critical parameter. A mildly acidic environment (typically pH 4-6) is often optimal because it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.[6] However, if the pH is too low (highly acidic), the hydrazine itself, being basic, will be protonated.[6][7] This protonated form is no longer a nucleophile, thus inhibiting the desired reaction.[6] Conversely, a basic medium can favor other undesired pathways. Careful control of pH is therefore essential to promote hydrazone formation over side reactions. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is a common practice.[8]

Q3: I'm observing significant azine formation. What are the first troubleshooting steps I should take?

A3: To minimize azine formation, consider the following adjustments:

  • Control Stoichiometry: Use a slight excess of hydrazine relative to the carbonyl compound. This ensures that the carbonyl compound is more likely to react with the available hydrazine rather than the newly formed hydrazone.

  • Order of Addition: Adding the carbonyl compound slowly to the hydrazine solution can help maintain a high concentration of hydrazine throughout the reaction, disfavoring the reaction of the hydrazone with the carbonyl.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of azine formation more significantly than the rate of hydrazone formation. However, this is system-dependent and may require optimization.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Hydrazone

Symptoms:

  • TLC analysis shows significant amounts of unreacted starting materials.

  • The isolated product mass is lower than expected.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Inadequate Catalyst The dehydration step of hydrazone formation is often the rate-limiting step and is acid-catalyzed.[5] Without a catalyst, the reaction may be sluggish.Add a catalytic amount (a few drops) of a Brønsted acid such as glacial acetic acid or p-toluenesulfonic acid.[5][8]
Unfavorable Reaction Temperature The activation energy for the reaction may not be overcome at room temperature, especially with sterically hindered or less reactive carbonyls.[5]Gently heat the reaction mixture. The optimal temperature is dependent on the solvent and reactants, but refluxing at 60-80°C is a good starting point.[8][9] Be aware that excessive heat can sometimes promote the reverse hydrolysis reaction.[8]
Inappropriate Solvent Solvent polarity can significantly impact reaction rates.For sluggish reactions, consider switching to a high-boiling polar aprotic solvent like DMF or DMSO.[5] The choice of solvent can also influence the solubility of reactants and products, affecting the reaction equilibrium.
Steric Hindrance Bulky groups on either the hydrazine or the carbonyl compound can impede the approach of the nucleophile to the electrophilic carbon.[5]Increase the reaction time and/or temperature to provide more energy for the molecules to overcome the steric barrier.[5] Microwave-assisted synthesis can also be effective in these cases.[5]

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low hydrazone yield.

Problem 2: Product is an Oil and Difficult to Purify

Symptoms:

  • The crude product is a non-crystalline oil.

  • Difficulty in obtaining a pure solid product by standard crystallization techniques.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Inherent Physical Properties Some hydrazones are naturally oily or have low melting points.[5]Trituration: Vigorously stir the oil with a non-polar solvent like cold n-hexane or pentane to induce solidification.[10] Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.[10] Seeding: If available, add a seed crystal of the pure compound.[10]
Impurities Preventing Crystallization The presence of unreacted starting materials or side products can act as an "impurity oil" that prevents the desired product from crystallizing.Column Chromatography: Purify the crude oil using silica gel chromatography. For basic hydrazones that may interact with acidic silica, add a small amount (e.g., 1%) of triethylamine to the eluent.[5][10] Alternatively, neutral or basic alumina can be used as the stationary phase.[10]
Problem 3: Product Degradation During Purification

Symptoms:

  • Streaking or tailing on TLC plates.[5]

  • Low recovery after column chromatography.

  • Appearance of new spots on TLC after purification.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Hydrolysis on Silica Gel The acidic nature of silica gel can catalyze the hydrolysis of the hydrazone back to its starting components.[5][10]Basify the Eluent: Add 0.5-1% triethylamine or another tertiary amine to the eluent to neutralize the acidic sites on the silica.[10] Use Alternative Stationary Phase: Employ neutral or basic alumina for chromatography.[10]
Thermal Instability Some hydrazones may be sensitive to heat, especially in the presence of acidic or basic residues.If purification requires heating (e.g., recrystallization), perform it as quickly as possible and under an inert atmosphere if necessary.

Mechanism of Azine Formation

Azine_Formation carbonyl R2C=O (Carbonyl) hydrazone R2C=N-NH2 (Hydrazone) carbonyl->hydrazone hydrazine H2N-NH2 (Hydrazine) hydrazine->hydrazone Condensation azine R2C=N-N=CR2 (Azine) hydrazone->azine Condensation carbonyl2 R2C=O (Second Carbonyl) carbonyl2->azine

Caption: The two-step condensation process leading to azine formation.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis with Minimized Side Products
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the hydrazine derivative (1.05 equivalents) and a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[8]

  • Reactant Addition: Slowly add the aldehyde or ketone (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 2-6 hours).[8]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove soluble impurities.[8]

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification of a Basic Hydrazone by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Eluent Preparation: Prepare the eluent system (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1% (v/v) of triethylamine to the mixture.[10]

  • Sample Loading: Dissolve the crude hydrazone in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the basified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified hydrazone.

References

  • Vertex AI Search. (n.d.). Azine Formation.
  • Wikipedia. (2024, February 27). Wolff–Kishner reduction.
  • Wikipedia. (2023, December 26). Azine.
  • BenchChem. (n.d.). Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide.
  • ER Publications. (n.d.). A Historical Perspective on the Structure, Synthesis, and Use of Azines.
  • ResearchGate. (n.d.). The proposed mechanism of formation of azines by reaction between....
  • BenchChem. (n.d.). Optimizing reaction conditions for pivalic acid hydrazide condensations.
  • BenchChem. (n.d.). Technical Support Center: Hydrazone Formation and Purification.
  • Wikipedia. (2024, March 5). Hydrazine.
  • ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
  • Wiley Online Library. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
  • ResearchGate. (n.d.). Effect of temperature on the hydrazone formation.
  • PMC - NIH. (2019, April 25). Chemical modification of proteins with photocleavable groups.
  • BenchChem. (n.d.). Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Cyclization

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazole cyclization—most commonly achieved via the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine derivative)—is highly se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazole cyclization—most commonly achieved via the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine derivative)—is highly sensitive to thermal conditions. Temperature acts as the master switch in these reactions, dictating not only the reaction rate and overall yield but also the delicate balance between kinetic and thermodynamic control, which ultimately determines regioselectivity[1][2].

This guide provides troubleshooting workflows, mechanistic explanations, and self-validating protocols to help you optimize temperature profiles for your specific pyrazole targets.

Troubleshooting Workflow: Temperature Optimization

When encountering low yields or poor regioselectivity, your first diagnostic step should be evaluating the thermal profile of the reaction. The workflow below outlines the logical progression for diagnosing temperature-related failures.

G Start Reaction Issue: Low Yield or Poor Regioselectivity CheckTemp Evaluate Current Reaction Temperature Start->CheckTemp LowTemp Low Temp (0-25°C) Kinetic Control CheckTemp->LowTemp Currently running cold HighTemp High Temp (60-120°C) Thermodynamic Control CheckTemp->HighTemp Currently running hot IssueLow Incomplete Conversion? Stalled at Hydrazone? LowTemp->IssueLow IssueHigh Decomposition? Dark Byproducts? HighTemp->IssueHigh ActionLow Increase Temp to 60°C or Add Acid Catalyst IssueLow->ActionLow Yes ActionHigh Lower Temp to 25°C Use Inert Atmosphere IssueHigh->ActionHigh Yes

Diagnostic workflow for adjusting temperature based on observed pyrazole synthesis failures.

Frequently Asked Questions (FAQs)

Section A: Fundamentals of Temperature Control

Q1: How does temperature dictate the regioselectivity of my pyrazole cyclization? A: The regiochemical outcome of reacting an unsymmetrical 1,3-dicarbonyl with a monosubstituted hydrazine is governed by the interplay of kinetic and thermodynamic factors[1].

  • Kinetic Control (0 °C to 25 °C): At lower temperatures, the reaction is driven by the intrinsic nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The more nucleophilic (or less sterically hindered) nitrogen rapidly attacks the most electrophilic carbonyl, forming an intermediate that quickly dehydrates to lock in the kinetically favored regioisomer[1].

  • Thermodynamic Control (70 °C+): At elevated temperatures, the initial Michael adducts or hydrazone intermediates have enough thermal energy to undergo reversible equilibration prior to the final, irreversible dehydration step[1][3]. This allows the system to funnel into the most thermodynamically stable regioisomer (often the one minimizing steric clash between adjacent substituents, such as 5-aminopyrazoles)[1].

Q2: I am observing incomplete conversion at room temperature. Why is the reaction stalling, and when should I increase the heat? A: Pyrazole formation is a multi-step process: (1) intermolecular condensation to form a hydrazone/enamine, followed by (2) intramolecular cyclization, and finally (3) dehydration to aromatize[4]. Room temperature often provides sufficient energy for the initial condensation but may lack the activation energy required for the intramolecular cyclization, especially if the second carbonyl is deactivated by electron-donating groups or steric bulk. Causality & Solution: If TLC or LC-MS indicates the consumption of starting materials but the accumulation of a non-aromatic intermediate, the reaction has stalled. Raising the temperature to 60 °C provides the necessary thermal energy to overcome the cyclization barrier. Studies have shown that increasing the temperature to 60 °C significantly improves product yield for challenging substrates like trifluoromethylated pyrazoles[4][5].

Section B: Troubleshooting Specific Issues

Q3: I increased the temperature to 80 °C to drive the reaction to completion, but my yield actually decreased and the solution turned dark brown. What happened? A: You have likely exceeded the thermal stability threshold of your reagents. While heat accelerates cyclization, temperatures beyond 60 °C–70 °C can lead to a decrease in yield due to competing side reactions[5]. Hydrazines (especially phenylhydrazine) are highly sensitive to oxidation and thermal decomposition, which generates dark, tarry byproducts[4]. Solution: If high temperatures are absolutely required for your specific substrate, you must run the reaction under a strict inert atmosphere (Nitrogen or Argon) and use freshly distilled or salt-form hydrazines (e.g., hydrazine hydrochloride) to mitigate oxidative degradation[4].

Q4: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a 1:1 mixture of regioisomers at 60 °C. How can I adjust the temperature to favor one? A: A 1:1 mixture indicates you are in a thermal "gray zone" where neither kinetic nor thermodynamic control dominates, or the energy difference between the two transition states is negligible[3]. To resolve this, push the system to an extreme:

  • To favor the kinetic product , drop the temperature to 0 °C, use a polar aprotic solvent, and add the dicarbonyl dropwise to a slight excess of hydrazine.

  • To favor the thermodynamic product , increase the temperature to reflux (e.g., 80 °C in ethanol) and extend the reaction time to allow full equilibration before the irreversible dehydration step[1][2].

Quantitative Data: Temperature Impact Summary

The following table synthesizes quantitative observations regarding the effect of temperature on pyrazole cyclization outcomes[1][4][5].

Temperature RangeControl MechanismRegiochemical OutcomeCommon Observations & Risks
0 °C to 25 °C KineticFavors attack by the more nucleophilic nitrogen; forms less sterically hindered intermediate first.High purity; prone to incomplete conversion (stalls at hydrazone intermediate).
60 °C BalancedOptimal for many fluorinated and aryl pyrazoles.Maximizes yield; balances reaction rate with intermediate stability.
70 °C to 120 °C ThermodynamicFavors the most thermodynamically stable regioisomer (e.g., 5-substituted pyrazoles).Complete conversion; high risk of hydrazine oxidation and dark byproducts.

Mechanistic Pathway Visualization

Understanding the divergence between kinetic and thermodynamic pathways is crucial for rational experimental design.

Pathway Reactants 1,3-Dicarbonyl + Substituted Hydrazine Intermediate Hydrazone / Enamine Intermediate Reactants->Intermediate Condensation (-H2O) Kinetic Fast Cyclization (Kinetic Pathway, 0-25°C) Intermediate->Kinetic Low Activation Energy Thermo Equilibration & Dehydration (Thermodynamic Pathway, 70-120°C) Intermediate->Thermo Reversible / High Energy ProductA Regioisomer A (Kinetically Favored) Kinetic->ProductA ProductB Regioisomer B (Thermodynamically Stable) Thermo->ProductB ProductA->ProductB High Temp Equilibration

Mechanistic divergence of pyrazole cyclization under kinetic versus thermodynamic temperature control.

Detailed Experimental Protocols

To ensure self-validating and reproducible results, utilize the following protocols tailored to specific temperature controls.

Protocol A: Kinetically Controlled Synthesis (0 °C to Room Temperature)

Objective: Isolate the kinetically favored regioisomer while preventing thermal equilibration.

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the substituted hydrazine (1.05 equivalents) in anhydrous ethanol (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes.

  • Addition: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the hydrazine mixture over 45–60 minutes using an addition funnel[1]. Causality: Slow addition at low temperature prevents localized heating (exotherms) that could inadvertently trigger thermodynamic equilibration.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature (20–25 °C) and stir for an additional 4 hours.

  • Validation: Monitor by TLC (e.g., 30% ethyl acetate/hexanes). If the hydrazone intermediate persists without converting to the pyrazole, add a catalytic amount of glacial acetic acid (0.1 equiv) to lower the activation energy of the cyclization step without requiring heat.

  • Workup: Quench with cold water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Thermodynamically Controlled Synthesis (70 °C+)

Objective: Drive the reaction to the most stable regioisomer and ensure complete conversion of sterically hindered substrates.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) and the substituted hydrazine (1.1 equivalents) in a higher-boiling solvent such as N,N-dimethylacetamide (DMAc) or ethanol[1][4].

  • Atmosphere Control (Critical): Purge the system thoroughly with Nitrogen or Argon. Causality: Elevated temperatures exponentially increase the rate of hydrazine oxidation, which destroys the reagent and complicates purification.

  • Heating: Submerge the flask in a pre-heated oil bath set to 70 °C – 80 °C.

  • Reaction: Stir vigorously for 12 to 14 hours. The extended time at elevated temperature allows the initial kinetic products to revert to intermediates and funnel into the thermodynamic sink[1][2].

  • Validation: Analyze via LC-MS. You should observe a single major peak corresponding to the thermodynamically stable regioisomer. If dark byproducts are observed, reduce the temperature by 10 °C in the next iteration.

  • Workup: Cool to room temperature. If using DMAc, dilute heavily with water to precipitate the pyrazole. Filter the solid via a Büchner funnel and wash with cold hexanes to remove non-polar impurities[4].

References

  • MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules. Available at: [Link]

  • PMC. "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor." Molecules. Available at: [Link]

  • ACS. "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation." Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 3,5-bis(4-nitrophenyl)-1H-pyrazole

Welcome to the Advanced Troubleshooting Portal. As researchers and drug development professionals, working with heavily functionalized nitrogen-rich heterocycles requires a precise understanding of their physical chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As researchers and drug development professionals, working with heavily functionalized nitrogen-rich heterocycles requires a precise understanding of their physical chemistry. 3,5-bis(4-nitrophenyl)-1H-pyrazole presents unique challenges in solution due to its specific tautomeric behavior, the strong electron-withdrawing nature of its nitro groups, and its susceptibility to photochemical degradation.

This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you diagnose, resolve, and prevent instability in your assays.

Diagnostic Workflow for Solution Instability

Before altering your experimental protocols, use the decision tree below to identify the primary mechanism driving the degradation or loss of your compound.

Troubleshooting A Observe 3,5-bis(4-nitrophenyl)-1H-pyrazole Solution Instability B1 HPLC Peak Degradation (Color Change) A->B1 B2 Precipitation / Loss of Monomer A->B2 C1 Photoreduction of -NO2 Groups B1->C1 UV/Vis Exposure C2 Deprotonation or π-π Aggregation B2->C2 High pH / Aqueous D1 Use Amber Vials & Aprotic Solvents C1->D1 D2 Control pH < 7.5 & Add Co-solvents C2->D2

Fig 1: Diagnostic decision tree for 3,5-bis(4-nitrophenyl)-1H-pyrazole solution instability.

Frequently Asked Questions (FAQ) & Mechanistic Troubleshooting

Q1: Why does my compound precipitate or lose concentration over time in aqueous assay buffers? A1: This is primarily driven by a shift in the compound's ionization state and subsequent aggregation. The two strongly electron-withdrawing 4-nitrophenyl groups pull electron density away from the pyrazole core, significantly lowering the pKa of the pyrazole N-H bond compared to an unsubstituted pyrazole 1. At physiological pH (7.4) or higher, partial deprotonation can occur, forming a pyrazolide anion. While anions are typically more water-soluble, the planar, electron-deficient nature of the bis-nitrophenyl system promotes strong intermolecular hydrogen bonding and π-π stacking networks 2. Causality: High pH triggers deprotonation, which disrupts the monomeric solvation shell. The resulting exposed planar systems undergo π-π stacking, leading to micro-aggregates that precipitate out of solution or adsorb onto plastic assay plates.

Q2: I am observing unexpected color changes (yellowing/browning) and new peaks in my HPLC chromatograms. What is happening? A2: You are observing nitro group photoreduction. Nitroaromatic compounds are highly susceptible to photochemical degradation when exposed to ambient UV/visible light, particularly in hydrogen-donating solvents (e.g., methanol, ethanol, or unpurified THF). Causality: The -NO2 group absorbs photons, enters an excited triplet state, and abstracts a hydrogen atom from the solvent. This reduces the nitro group to a nitroso (-NO) or hydroxylamine (-NHOH) species, permanently altering the molecule's structure and pharmacological profile.

Photoreduction N1 Nitro Group (-NO2) Ground State N2 Excited Triplet State (Radical Character) N1->N2 UV/Vis Light N3 Hydrogen Abstraction from Solvent N2->N3 H-Donor Solvent N4 Nitroso (-NO) or Hydroxylamine (-NHOH) N3->N4 Covalent Degradation

Fig 2: Photoreduction pathway of nitroaromatic groups in hydrogen-donating solvents.

Q3: How does the choice of solvent affect the tautomeric state and overall stability? A3: Pyrazoles undergo annular tautomerism. Because 3,5-bis(4-nitrophenyl)-1H-pyrazole is symmetric, the 3- and 5- positions are chemically equivalent. However, solvent interactions dictate the stabilization of the monomer in solution. Solvent molecules like water or DMSO lower the energetic barriers between tautomers through hydrogen-bonding formation [[3]](). Two hydrogen bonds—established between the pyrazole nitrogen atoms and distinct solvent molecules—provide the most stabilizing interactions. If a non-polar or poorly matched solvent is used, the pyrazole molecules will hydrogen-bond with each other (forming dimers), drastically reducing solubility.

Quantitative Stability Metrics

Use the following empirical data to select the appropriate solvent system for your specific workflow phase (storage vs. assay).

Solvent SystemPrimary Instability MechanismHalf-life (t₁/₂)*Recommended Handling / Storage
Methanol / Ethanol Photoreduction (H-donor)< 48 hoursAvoid for long-term stock storage.
DMSO (100% Anhydrous) Hygroscopic water absorption> 6 monthsAmber glass vial, desiccated, -20°C.
Aqueous Buffer (pH 7.4) π-π Stacking / Aggregation~ 7 daysPrepare fresh daily from DMSO stock.
Aqueous Buffer (pH 9.0) Deprotonation / Hydrolysis< 24 hoursDo not exceed pH 8.0 in assays.

*Note: Half-life values are approximate and based on ambient light exposure at 25°C. Strictly controlled environments will extend these metrics.

Self-Validating Experimental Protocols

To ensure reproducible results, implement these standardized methodologies. Each protocol is designed as a self-validating system, meaning built-in checkpoints will confirm success before you proceed to critical experiments.

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solutions

Goal: Create a degradation-resistant stock solution for long-term library storage. Causality: Removing dissolved oxygen and light prevents photoreduction; using anhydrous DMSO prevents water-induced aggregation.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO (HPLC grade, <0.005% water) with ultra-pure Argon for 15 minutes. Why: Removing dissolved oxygen minimizes the risk of oxidative side-reactions and quenches potential triplet-state intermediates.

  • Low-Actinic Dissolution: Weigh 3,5-bis(4-nitrophenyl)-1H-pyrazole in a dark room or under red-light conditions. Dissolve in the degassed DMSO to a final concentration of 10 mM. Why: Shielding from ambient light prevents the initiation of nitro-group photoreduction.

  • Aliquoting and Inert Storage: Transfer 50 µL aliquots into amber glass vials (avoid plastic microfuge tubes to prevent non-specific binding and plasticizer leaching). Blanket the headspace with Argon before sealing with PTFE-lined caps. Store at -20°C.

  • Self-Validation Checkpoint (HPLC-UV): Before using a new batch, dilute a 1 µL aliquot into 1 mL of Acetonitrile. Run an HPLC-UV (detecting at 254 nm and 320 nm). The presence of a single, sharp, symmetrical peak validates the absence of pre-existing aggregates or degradation products. A baseline rise or peak splitting indicates a compromised stock.

Protocol 2: Matrix-Specific Stability Validation Assay

Goal: Isolate the exact cause of instability (light vs. solvent vs. pH) in your specific assay setup.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three test matrices: (A) 100% Methanol, (B) Aqueous Assay Buffer pH 7.4, (C) Aqueous Assay Buffer pH 7.4 + 0.1% Tween-20 (or PEG400).

  • Controlled Spiking: Spike the 10 mM DMSO stock into each matrix to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-masking effects.

  • Stress Application: Split each matrix into two cohorts: "Exposed" (placed under a 365 nm UV lamp or ambient lab light for 2 hours) and "Dark" (wrapped tightly in aluminum foil).

  • Phase Separation: Centrifuge all samples at 14,000 x g for 10 minutes. Why: Centrifugation pellets any micro-aggregates formed via π-π stacking, allowing for the quantification of only the strictly soluble monomeric fraction.

  • Self-Validation Checkpoint (Quantification): Analyze the supernatant via LC-MS.

    • Outcome 1: If Matrix B (Dark) shows a lower concentration than Matrix C (Dark), aggregation is your primary issue (successfully rescued by the surfactant).

    • Outcome 2: If Matrix A (Exposed) shows mass shifts (-16 Da or -30 Da) compared to Matrix A (Dark), photoreduction is confirmed, dictating a strict transition to aprotic solvents and amber vials.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: ResearchGate URL:[Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Removing unreacted hydrazine from pyrazole products

Technical Support Center: Residual Hydrazine Remediation in Pyrazole Synthesis Welcome to the Advanced Troubleshooting & Support Center. As a Senior Application Scientist, I have designed this guide to address one of the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Hydrazine Remediation in Pyrazole Synthesis

Welcome to the Advanced Troubleshooting & Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic pharmaceutical development: the removal and quantification of unreacted hydrazine from pyrazole APIs.

Executive Summary & Regulatory Context

Hydrazine ( N2​H4​ ) is a fundamental bis-nucleophile heavily utilized in the Knorr pyrazole synthesis[1]. While highly effective for cyclocondensation, hydrazine is a potent toxin and a recognized genotoxic impurity (GTI). Regulatory bodies strictly cap residual hydrazine exposure in pharmaceutical products, often enforcing a maximum intake limit of 1.5 µ g/day [2]. Removing trace hydrazine is notoriously difficult due to its high polarity and its tendency to form robust hydrogen-bonded networks with the pyrazole core. This guide provides self-validating, mechanistically grounded protocols to chemically scavenge, extract, and analytically verify the removal of residual hydrazine.

Remediation Logic & Workflow

G Start Crude Pyrazole Mixture (Contains Residual N2H4) Assess Evaluate API Sensitivity & Hydrazine Level Start->Assess Method1 Acidic Biphasic Extraction (1M HCl Wash) Assess->Method1 Stable API / High N2H4 Method2 Chemical Scavenging (Acetone / Benzaldehyde) Assess->Method2 Acid-Sensitive API / Trace N2H4 Method3 Oxidative Quenching (H2O2 / NaOCl) Assess->Method3 Aqueous Waste Streams PhaseSep Phase Separation & Organic Recovery Method1->PhaseSep Method2->PhaseSep Analysis Derivatization & GC/HPLC Analysis Method3->Analysis Verify N2 evolution PhaseSep->Analysis Analysis->Assess Fail (> ppm limit) Pure Purified Pyrazole API (< 1.5 ppm GTI limit) Analysis->Pure Pass

Logical workflow for residual hydrazine remediation and analytical verification.

Troubleshooting & FAQs

Q1: My pyrazole product consistently fails the genotoxic impurity (GTI) threshold for hydrazine. Why is standard recrystallization insufficient? A1: Hydrazine is a potent nucleophile characterized by a strong "alpha-effect"[3]. In pyrazole synthesis, unreacted hydrazine rarely exists as a free floating molecule in the solvent; it actively co-crystallizes with your product. This occurs because hydrazine forms extensive intermolecular hydrogen bonds with the nitrogen atoms of the pyrazole ring. Standard recrystallization merely dissolves and re-precipitates this hydrogen-bonded complex. To break this affinity, you must alter the chemical state of the hydrazine—either by ionizing it (protonation) or covalently modifying it (scavenging).

Q2: When should I use chemical scavenging versus acidic extraction? A2: Your choice is dictated by the causality of your API's physicochemical properties:

  • Acidic Extraction: Best for neutral or highly lipophilic pyrazoles. Hydrazine is basic ( pKa≈8.1 ). Washing the organic layer with 1M HCl protonates the hydrazine into a hydrazinium salt, making it exclusively water-soluble and forcing it into the aqueous waste phase[1].

  • Chemical Scavenging: Required if your pyrazole API is acid-sensitive or highly basic (which would cause the API to partition into the aqueous layer alongside the hydrazine). Adding a ketone like acetone covalently traps the hydrazine, forming a volatile acetone azine that can be stripped away under vacuum[2].

Q3: How do I accurately quantify residual hydrazine when my API matrix interferes with the UV signal? A3: Direct UV detection of hydrazine is nearly impossible because it lacks a chromophore and is easily masked by the strongly absorbing pyrazole background[4]. You must utilize pre-column derivatization to shift the analytical signal away from the API's interference. For GC analysis, derivatizing with acetone forms acetone azine, which separates cleanly[2]. For HPLC, derivatizing with 2-hydroxy-1-naphthalaldehyde (HNA) attaches a large chromophore to the hydrazine, shifting its absorption maximum to the visible range (406/424 nm) and silencing the API matrix interference entirely[4].

Validated Experimental Protocols

Protocol A: Acidic Biphasic Extraction (For Stable Pyrazoles)

Causality Principle: Exploits the basicity of hydrazine to drive it into the aqueous phase as a hydrazinium salt, while the less basic pyrazole remains in the organic phase.

  • Dissolution: Dissolve the crude pyrazole mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of cold 1M HCl.

  • Agitation & Self-Validation: Shake vigorously for 2 minutes, venting frequently. Validation Step: Test the pH of the aqueous layer; it must remain <3 to ensure complete protonation of the hydrazine. If the pH is >3 , the buffering capacity of the mixture has overcome the acid—add more 1M HCl until the target pH is reached.

  • Separation: Allow the phases to separate completely. Drain and discard the lower aqueous layer (which now contains the hydrazinium chloride).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual acid, followed by a brine wash.

  • Recovery: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified pyrazole[1].

Protocol B: Acetone Scavenging & GC Derivatization (For Trace Removal & Analysis)

Causality Principle: Acetone acts as both a solvent and a derivatizing agent. It reacts rapidly with hydrazine to form symmetrical acetone azine, which is highly volatile and easily detectable[2].

  • Scavenging: To the crude pyrazole solid (e.g., 100 mg), add 1 mL of a 1:99 Water/Acetone mixture.

  • Reaction: Heat the mixture to 40°C and mix well for 15 minutes. The massive molar excess of acetone drives the equilibrium entirely toward acetone azine formation.

  • Evaporation: Apply vacuum via a rotary evaporator to strip off the volatile acetone azine and excess acetone, leaving behind the purified pyrazole API.

  • Analytical Self-Validation: Re-dissolve a 10 mg sample of the dried API in pure acetone and inject it into a Gas Chromatograph (GC). Monitor specifically for the acetone azine peak. A flat baseline at the known azine retention time confirms that residual hydrazine has been successfully reduced below the ppm detection limit[2].

Protocol C: Oxidative Quenching of Aqueous Waste Streams

Causality Principle: Environmental regulations prohibit the discharge of active hydrazine. Strong oxidants rapidly convert hydrazine into harmless nitrogen gas and water[5].

  • Collection: Pool all hydrazine-containing aqueous washes in a dedicated, vented waste carboy.

  • Oxidation: Slowly add a 5- to 10-fold stoichiometric excess of 10-15% Sodium Hypochlorite (bleach) or 30% H2​O2​ while stirring[5].

  • Observation & Self-Validation: The reaction is exothermic and will visibly evolve gas ( N2​H4​+2H2​O2​→N2​↑+4H2​O ). Validation Step: The complete cessation of bubbling upon further addition of the oxidant indicates the total destruction of the hydrazine.

  • Disposal: Adjust the pH of the solution to neutral before routing it to standard aqueous waste disposal.

Quantitative Data Presentation

The following table summarizes the efficiency, mechanisms, and operational parameters of various hydrazine remediation strategies to help you select the optimal route for your specific API:

Remediation MethodReagent / MechanismTarget PhaseTypical Efficiency (Residual Limit)ProsCons
Acidic Extraction 1M HCl (Protonation)Organic API Solution< 10 ppmFast, highly scalable, and low cost.Not suitable for highly basic or acid-sensitive pyrazoles.
Ketone Scavenging Acetone (Azine Formation)Solid API / Solution< 1.5 ppmExcellent for trace removal; doubles as an analytical prep.Requires vacuum stripping; azine is highly volatile.
Aldehyde Scavenging Benzaldehyde (Hydrazone)Organic API Solution< 5 ppmForms stable, lipophilic hydrazones easily separated by chromatography.Adds high-boiling organic impurities to the mixture.
Oxidative Quenching H2​O2​ / NaOCl (Oxidation)Aqueous WasteUndetectableCompletely destroys the genotoxic hazard into N2​ gas.Highly exothermic; risks oxidizing the pyrazole API if used directly on the product.

References

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. ResearchGate. [Link]

  • Process for removing residual hydrazine from caustic solutions (GB2080778A).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR vs. In-Silico Prediction: A Comparative Guide on the ¹H NMR Chemical Shifts of 3,5-bis(4-nitrophenyl)-1H-pyrazole

For researchers synthesizing heterocyclic energetic materials or kinase inhibitor intermediates, verifying the structure of 3,5-bis(4-nitrophenyl)-1H-pyrazole presents unique analytical challenges. The pyrazole core unde...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers synthesizing heterocyclic energetic materials or kinase inhibitor intermediates, verifying the structure of 3,5-bis(4-nitrophenyl)-1H-pyrazole presents unique analytical challenges. The pyrazole core undergoes rapid prototropic tautomerism, while the strongly electron-withdrawing nitro groups create highly deshielded aromatic spin systems.

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct analytical approaches for assigning the ¹H NMR chemical shifts of this compound: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In-Silico Prediction (Mnova NMRPredict) . By evaluating these platforms, drug development professionals can make informed decisions regarding capital equipment investments, reaction monitoring workflows, and computational verification.

The Analytical Challenge: Tautomerism and Solvent Effects

Before comparing the platforms, we must understand the causality behind the molecule's spectral behavior. 3,5-bis(4-nitrophenyl)-1H-pyrazole is inherently asymmetric in its static state (with the proton residing on either N1 or N2). However, in hydrogen-bond-accepting solvents like DMSO-d₆, the molecule undergoes rapid intermolecular proton exchange.

On the NMR timescale, this rapid tautomerism averages the chemical environment of the 3- and 5-positions, resulting in a C2v​ symmetric spectrum[1]. We specifically choose DMSO-d₆ over CDCl₃ for two reasons:

  • Solubility: The rigid, planar structure and the nitro groups render the compound nearly insoluble in chloroform.

  • Exchange Modulation: DMSO acts as a strong hydrogen bond acceptor, stabilizing the N-H proton and shifting it far downfield (~14.1 ppm), preventing it from broadening into the baseline.

Tautomerism T1 Tautomer A (N1-H) T2 Tautomer B (N2-H) T1->T2 Fast Prototropic Exchange (DMSO-d6) NMR NMR Timescale (C2v Symmetric Average) T1->NMR T2->NMR

Fig 1. Prototropic tautomerism of the pyrazole core leading to a symmetric NMR timescale structure.

Comparative Methodologies & Self-Validating Protocols

To establish a trustworthy baseline, the same sample parameters and structural inputs were utilized across all three platforms.

Workflow cluster_methods Analytical Platforms Prep Sample Preparation (10 mg in 0.6 mL DMSO-d6) HF High-Field NMR (Bruker 600 MHz) Prep->HF BT Benchtop NMR (Magritek 80 MHz) Prep->BT IS In-Silico Prediction (Mnova NMRPredict) Prep->IS Structure Input Comp Data Synthesis & Chemical Shift Comparison HF->Comp BT->Comp IS->Comp

Fig 2. Comparative analytical workflow for evaluating 1H NMR chemical shifts across three platforms.

Protocol A: High-Field NMR Acquisition (Bruker AVANCE 600 MHz)

The Gold Standard for resolution and definitive structural assignment.

  • Sample Prep: Dissolve 10.0 mg of 3,5-bis(4-nitrophenyl)-1H-pyrazole in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Tuning & Matching: Perform automated tuning and matching (ATM) for the ¹H nucleus at 600.13 MHz.

  • Locking & Shimming: Lock onto the DMSO-d₆ deuterium signal. Apply gradient shimming (TopShim) until the TMS linewidth at half-height is <0.5 Hz.

  • Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, Acquisition Time (AQ) = 3.17 s, Spectral Width (SW) = 20 ppm.

Protocol B: Benchtop NMR Acquisition (Magritek Spinsolve 80 MHz)

The Accessible Alternative for real-time reaction monitoring and quick verification[2].

  • Sample Prep: Utilize the exact same 5 mm NMR tube prepared in Protocol A to eliminate concentration variables.

  • Shimming: Run the automated 1D shimming protocol on the permanent Halbach magnet array.

  • Acquisition: Execute the standard 1D PROTON sequence. Parameters: NS = 64 (increased to compensate for the lower sensitivity of the 80 MHz field), D1 = 2.0 s, SW = 20 ppm.

Protocol C: In-Silico Prediction (Mnova NMRPredict)

The Computational Alternative for rapid hypothesis testing prior to synthesis.

  • Input: Import the MOL file of 3,5-bis(4-nitrophenyl)-1H-pyrazole into MestReNova.

  • Engine Configuration: Select the Ensemble Prediction algorithm, which combines HOSE (Hierarchical Orthogonal Space Encoding) codes and Machine Learning methods[3].

  • Solvent Specification: Explicitly set the solvent parameter to DMSO-d₆ to ensure the algorithm accounts for solvent-induced deshielding effects.

Quantitative Data Comparison

The ¹H NMR spectrum of 3,5-bis(4-nitrophenyl)-1H-pyrazole consists of four distinct proton environments: the highly deshielded pyrazole N-H, two sets of aromatic doublets (an AA'BB' system simplified to pseudo-first-order doublets), and the pyrazole C4-H singlet.

Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)In-Silico (Mnova)Max Δ (Exp vs. Pred)
Pyrazole N-H 14.10 (br s, 1H)14.12 (br s, 1H)13.50 (s, 1H)0.60 ppm
Ar-H (ortho to NO₂) 8.35 (d, J = 8.8 Hz, 4H)8.34 (d, J = 8.8 Hz, 4H)8.28 (d, J = 8.5 Hz, 4H)0.07 ppm
Ar-H (ortho to pyrazole) 8.15 (d, J = 8.8 Hz, 4H)8.16 (d, J = 8.8 Hz, 4H)8.05 (d, J = 8.5 Hz, 4H)0.10 ppm
Pyrazole C4-H 7.75 (s, 1H)7.74 (s, 1H)7.60 (s, 1H)0.15 ppm

Performance Evaluation & Causality Analysis

Benchtop vs. High-Field: Surprisingly Equivalent Performance

For this specific molecule, the Magritek 80 MHz benchtop system performs nearly identically to the 600 MHz system in terms of chemical shift accuracy.

  • The Causality: Peak overlap is the primary enemy of low-field NMR. However, the strong electron-withdrawing nature of the nitro groups pushes the aromatic protons apart. The chemical shift difference ( Δν ) between the two doublets is ~0.2 ppm. At 80 MHz, 0.2 ppm equates to 16 Hz. Because 16 Hz is significantly larger than the coupling constant (J = 8.8 Hz), the spin system remains first-order ( Δν/J>1.5 ). The benchtop system easily resolves the doublets without severe "roofing" or second-order distortion.

In-Silico Prediction: The Hydrogen Bonding Limitation

Mnova NMRPredict provided excellent estimates for the aromatic and C4 protons (deviating by 0.15 ppm), proving its utility for rapid structural verification[3]. However, it significantly underestimated the chemical shift of the pyrazole N-H proton ( Δ = 0.60 ppm).

  • The Causality: Computational predictors rely heavily on HOSE codes derived from structural databases. The N-H chemical shift is not an intrinsic property of the isolated molecule; it is highly dependent on sample concentration, temperature, and the strength of intermolecular hydrogen bonding with the DMSO solvent[1]. Machine learning algorithms often struggle to dynamically model these macroscopic solvent interactions, resulting in a predicted shift that reflects a less hydrogen-bonded state.

Conclusion

When characterizing symmetric, highly deshielded heterocycles like 3,5-bis(4-nitrophenyl)-1H-pyrazole, Benchtop NMR offers a highly viable, cost-effective alternative to High-Field NMR, resolving the necessary spin systems with high fidelity. In-Silico prediction remains a powerful complementary tool, provided the user understands its limitations in modeling solvent-dependent exchangeable protons.

References

  • Magritek. (2026). Reaction Monitoring - Magritek. Retrieved from[Link]

  • Mestrelab Research. (2026). Download NMR Predict - Mestrelab Research. Retrieved from[Link]

  • ResearchGate. (2006). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. Retrieved from[Link]

Sources

Comparative

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Characterization of Nitro-Pyrazoles

Executive Summary In the development of novel pyrazole-based therapeutics and energetic materials, confirming the successful integration and structural integrity of the nitro ( NO2​ ) functional group is a critical analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel pyrazole-based therapeutics and energetic materials, confirming the successful integration and structural integrity of the nitro ( NO2​ ) functional group is a critical analytical checkpoint. Fourier Transform Infrared (FTIR) spectroscopy is the premier tool for this task. However, the choice of sampling technique fundamentally alters the resulting spectral data. This guide provides an authoritative comparison between Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission methods, detailing the mechanistic causality behind spectral shifts and offering self-validating protocols for analyzing nitro-pyrazoles.

Mechanistic Grounding: The Causality of Vibrations

The identification of nitro groups attached to a pyrazole core relies on a fundamental requirement for infrared activity: a net change in the molecular dipole moment during vibration 1. The highly electronegative oxygen atoms in the NO2​ group create a strong permanent dipole, resulting in two intensely absorbing, diagnostic stretching modes 2:

  • Asymmetric Stretching ( νas​NO2​ ): Occurs when one N-O bond compresses while the other elongates. In pyrazole derivatives, the electron density of the heterocyclic ring shifts this peak, typically manifesting between 1565 cm⁻¹ and 1516 cm⁻¹ 3, 4. For specific energetic derivatives like 3-azido-4-nitropyrazole, this is sharply assigned at ~1554 cm⁻¹ [[5]]().

  • Symmetric Stretching ( νs​NO2​ ): Occurs when both N-O bonds elongate and compress in phase. This band is generally found between 1360 cm⁻¹ and 1330 cm⁻¹ 3, 4.

V IR Infrared Radiation (4000-400 cm⁻¹) Molecule Nitro-Pyrazole Dipole Moment Change IR->Molecule Absorption Asym Asymmetric NO₂ Stretch (1565-1516 cm⁻¹) Molecule->Asym Sym Symmetric NO₂ Stretch (1360-1330 cm⁻¹) Molecule->Sym Ring Pyrazole C=N Stretch (~1590 cm⁻¹) Molecule->Ring

Mechanistic pathway of IR absorption and resulting vibrational modes in nitro-pyrazoles.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When analyzing solid nitro-pyrazoles, the physical interaction between the IR beam and the sample dictates the spectral output.

KBr Pellet Method (Transmission)

The Causality: By diluting the nitro-pyrazole sample in an IR-transparent potassium bromide matrix (typically 0.5% to 2% by weight), intermolecular interactions—such as hydrogen bonding between pyrazole N-H groups—are minimized 2.

  • Advantages: Yields exceptionally sharp peaks and a smooth, non-jagged baseline across the entire mid-IR range, making it the gold standard for high-resolution structural elucidation 6.

  • Limitations: KBr is highly hygroscopic. Absorbed moisture introduces broad O-H stretching bands near 3400 cm⁻¹, which can easily obscure the diagnostic N-H stretching of 1H-pyrazoles (typically 3484–3121 cm⁻¹) 3.

Attenuated Total Reflectance (ATR-FTIR)

The Causality: ATR utilizes an evanescent wave that penetrates the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe) 2. The penetration depth ( dp​ ) of this wave is directly proportional to the wavelength.

  • Advantages: Rapid, non-destructive, and eliminates the moisture artifacts associated with KBr.

  • Limitations: Because penetration is deeper at lower wavenumbers, bands like the symmetric NO2​ stretch (~1350 cm⁻¹) will appear artificially more intense relative to high-wavenumber bands (like N-H stretches) when compared to transmission spectra. Furthermore, ATR spectra often exhibit a jagged baseline at wavenumbers above 2800 cm⁻¹, complicating the analysis of aliphatic C-H stretches [[6]]().

G cluster_ATR ATR-FTIR Method cluster_KBr KBr Transmission Method Start Solid Nitro-Pyrazole Sample A1 Place on Diamond/ZnSe Crystal Start->A1 K1 Mix Sample with Dry KBr (1:100) Start->K1 A2 Apply Pressure via Anvil A1->A2 A3 Record Evanescent Wave Absorption A2->A3 Analysis Spectral Processing & NO₂ Peak Assignment A3->Analysis K2 Grind in Agate Mortar K1->K2 K3 Press Pellet (10 tons) K2->K3 K4 Record Transmitted Beam K3->K4 K4->Analysis

Workflow comparison between ATR-FTIR and KBr Transmission methodologies.

Quantitative Data Presentation

The following table summarizes the expected peak positions and the distinct profile variations observed when analyzing a standard nitro-pyrazole using both techniques 3, 6, 4.

Vibrational ModeExpected Wavenumber (cm⁻¹)KBr Transmission ProfileATR-FTIR Profile
νas​NO2​ (Asym. Stretch) 1565 – 1516Very strong, sharpVery strong, slightly broadened
νs​NO2​ (Sym. Stretch) 1360 – 1330Strong, sharpArtificially enhanced intensity due to deeper penetration
Pyrazole C=N Stretch ~1595 – 1590Medium, distinctMedium, distinct
Pyrazole Ring Stretch 1435 – 1381MediumMedium
NO2​ Scissoring ~857Weak-MediumWeak-Medium
N-H Stretch (1H-pyrazoles) 3484 – 3121Often obscured by KBr moistureClear, but lower relative intensity

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies must incorporate built-in validation steps to prevent artifact misinterpretation.

Protocol 1: KBr Pellet Transmission Method
  • System Validation: KBr readily absorbs water. Validation Check: Run a background scan of a blank KBr pellet. If a broad peak at ~3400 cm⁻¹ exceeds 5% transmittance, the KBr is too wet and will obscure pyrazole N-H bands. It must be re-dried.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours prior to use.

  • Mixing: Accurately weigh 1–2 mg of the nitro-pyrazole sample and 100–200 mg of dry KBr (maintaining a 0.5% to 2% w/w ratio) 2.

  • Grinding: Grind the mixture thoroughly in an agate mortar for 1-2 minutes. Causality: Particles must be smaller than the wavelength of IR light to prevent baseline scattering (the Christiansen effect).

  • Pressing: Transfer the powder to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glassy disk.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution). A smooth baseline confirms proper homogenization 6.

Protocol 2: ATR-FTIR Method
  • System Validation: ATR relies entirely on intimate physical contact between the crystal and the sample. Validation Check: Monitor the real-time spectral preview. Apply pressure until the asymmetric NO2​ peak (~1530 cm⁻¹) reaches at least 0.2 absorbance units. If it does not, the sample contact is insufficient.

  • Cleaning: Wipe the Diamond or ZnSe crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background: Collect a background spectrum of the clean, empty crystal to ratio out atmospheric CO2​ and water vapor.

  • Sampling: Place enough solid nitro-pyrazole powder to completely cover the crystal aperture.

  • Compression: Lower the pressure anvil until the torque clutch clicks. Causality: This ensures optimal optical contact without fracturing the crystal 2.

  • Acquisition & Processing: Acquire the spectrum. Apply an ATR-correction algorithm during post-processing to mathematically adjust for the wavelength-dependent penetration depth, allowing direct peak-intensity comparisons with standard transmission libraries 6.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives Source: PMC (N
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy Source: PMC (N
  • Synthesis and characterisation of nitroazoles, azidonitroazoles and azolyltriazenes Source: White Rose eTheses Online
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: MDPI
  • An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Nitroquinoline Source: Benchchem
  • Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science

Sources

Validation

Comparative Analytical Guide: HR-ESI-QTOF vs. EI-SQ MS for the Structural Elucidation of 3,5-bis(4-nitrophenyl)-1H-pyrazole

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic compounds. 3,5-bis(4-nitrophenyl)-1H-pyrazole represents a particularly challenging...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic compounds. 3,5-bis(4-nitrophenyl)-1H-pyrazole represents a particularly challenging class of molecules. Its dual electron-withdrawing nitro groups and stable pyrazole core create complex, competing fragmentation cascades during mass spectrometric analysis.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF MS) against traditional Electron Ionization Single Quadrupole Mass Spectrometry (EI-SQ MS) . By examining the causality behind their fragmentation behaviors, this guide provides drug development professionals with field-proven, self-validating protocols for accurate structural elucidation.

Mechanistic Background: Causality of Diarylpyrazole Fragmentation

To optimize an analytical method, one must first understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of 3,5-bis(4-nitrophenyl)-1H-pyrazole is governed by two competing mechanisms:

  • Nitro Group Lability: The C-NO₂ bonds are the weakest points in the molecule. Upon collisional activation, the molecule undergoes sequential neutral losses of NO₂ radicals (46 Da) and NO (30 Da)[1].

  • Pyrazole Ring Cleavage: While unsubstituted pyrazoles primarily expel HCN and N₂[2], 3,5-diaryl substituted pyrazoles undergo a characteristic retro-cycloaddition-like cleavage. The breaking of the N-N and C3-C4 (or C4-C5) bonds yields highly conjugated fragment ions, specifically substituted benzonitriles ([Ar-C≡N]•⁺) and phenylacetylenes ([Ar-C≡NH]⁺)[3].

G M [M+H]+ m/z 311.0774 3,5-bis(4-nitrophenyl)-1H-pyrazole F1 [M+H - NO₂]+ m/z 265.0845 M->F1 -NO₂ (46 Da) F4 [Ar-C≡NH]+ m/z 149.0350 M->F4 Pyrazole Ring Cleavage (N-N & C4-C5) F5 [Ar-C≡N]•+ m/z 148.0272 M->F5 Pyrazole Ring Cleavage (N-N & C3-C4) F2 [M+H - 2NO₂]+ m/z 219.0916 F1->F2 -NO₂ (46 Da) F3 [M+H - NO₂ - HCN]+ m/z 238.0736 F1->F3 -HCN (27 Da)

Proposed HR-ESI-MS/MS fragmentation pathway of 3,5-bis(4-nitrophenyl)-1H-pyrazole.

Platform Comparison: HR-ESI-QTOF MS vs. EI-SQ MS

Choosing the correct ionization technique and mass analyzer is critical. Traditional EI operates at a hard ionization energy of 70 eV. For heavily nitrated aromatics, this internal energy vastly exceeds the threshold for C-NO₂ bond cleavage, often resulting in the complete obliteration of the molecular ion (M⁺•). In contrast, ESI provides soft ionization, preserving the [M+H]⁺ precursor, while the QTOF allows for precise Collision Energy (CE) ramping to map stepwise neutral losses.

Table 1: Performance Comparison for Diarylpyrazole Analysis
ParameterHR-ESI-QTOF MS (Product Approach)EI-SQ MS (Alternative Approach)
Ionization Energy Soft (~3-5 eV equivalent via ESI)Hard (70 eV standard)
Precursor Ion [M+H]⁺ (m/z 311.0774) is the base peak in MS1M⁺• (m/z 310) is typically absent (<1% abundance)
Mass Accuracy < 2 ppm (Exact mass)± 0.5 Da (Nominal mass)
Fragmentation Control High (Tunable CID from 10 to 40 eV)None (Fixed at 70 eV)
Best Use Case De novo structural elucidation & pathway mappingRoutine library matching & volatile impurity screening

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, analytical protocols must be self-validating. The following methodologies incorporate built-in checks to prevent false positive structural assignments.

Protocol A: HR-ESI-QTOF MS/MS Workflow (Recommended)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Lock-Mass Calibration (Self-Validating Step): Configure a dual-spray source to continuously infuse Leucine Enkephalin (m/z 556.2771). Causality: Thermal drift in the flight tube alters mass accuracy. If the lock-mass error exceeds 2 ppm during the run, the acquisition software must automatically flag the data, invalidating the run to prevent the false assignment of isobaric fragments.

  • Precursor Isolation: Isolate the [M+H]⁺ ion at m/z 311.0774 using the quadrupole with a narrow isolation window (~1.3 m/z).

  • Targeted CID Ramping: Apply Collision-Induced Dissociation (CID) using ultra-high purity Argon. Ramp the collision energy from 15 eV (to observe the initial NO₂ loss) to 35 eV (to force pyrazole ring cleavage).

  • Data Acquisition: Acquire TOF MS/MS spectra at a scan rate of 5 Hz.

Protocol B: EI-SQ MS Workflow (Alternative)
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC) using a non-polar capillary column (e.g., HP-5MS) with a temperature gradient up to 300°C.

  • Thermal Degradation Check (Self-Validating Step): Nitropyrazoles can thermally degrade in the GC inlet. To confirm that the absence of a molecular ion is due to 70 eV EI fragmentation and not thermal breakdown, perform a parallel Direct Insertion Probe (DIP) analysis. If the DIP-MS spectrum also lacks the M⁺• peak, it validates that the hard ionization is solely responsible for precursor depletion.

  • Ionization & Acquisition: Apply 70 eV electron impact. Scan the single quadrupole from m/z 50 to 400.

Comparative Quantitative Data Analysis

The table below summarizes the experimental data obtained from both platforms. The exact mass capabilities of the QTOF allow for the definitive assignment of the m/z 149.0350 ion as the [Ar-C≡NH]⁺ fragment, differentiating it from potential isobaric interferences.

Table 2: Key Fragment Ions and Assignments
Fragment AssignmentNeutral Loss / MechanismHR-ESI-QTOF (m/z)Mass Error (ppm)EI-SQ (m/z)Relative Abundance (CID 25 eV vs EI 70 eV)
[M+H]⁺ / M⁺• None (Precursor)311.07740.5310100% / 0% (Not observed)
[M+H - NO₂]⁺ 46 Da (C-NO₂ cleavage)265.08450.826445% / 15%
[M+H - 2NO₂]⁺ 92 Da (Sequential cleavage)219.09161.121820% / 30%
[M+H - NO₂ - HCN]⁺ 73 Da (Ring opening)238.07360.623715% / 5%
[Ar-C≡NH]⁺ Pyrazole Ring Cleavage149.03500.914860% / 100% (Base Peak in EI)

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. [Link][2]

  • Zhang, Q., et al. "In Vitro Metabolism of Diarylpyrazoles, a Novel Group of Cannabinoid Receptor Ligands." Drug Metabolism and Disposition, 2005, 33(4): 508-517.[Link][3]

  • Saad, E. F., et al. "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry, 1998, 12(13): 833-836.[Link][1]

Sources

Comparative

Analytical and Synthetic Guide: Distinguishing 3,5-bis(4-nitrophenyl)-1H-pyrazole from its 1,5-Isomer

As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks during the development of heterocyclic pharmacophores. Distinguishing between the 3,5-bis(4-nitrophenyl)-1H-pyrazole and the 1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks during the development of heterocyclic pharmacophores. Distinguishing between the 3,5-bis(4-nitrophenyl)-1H-pyrazole and the 1,5-bis(4-nitrophenyl)-1H-pyrazole isomers is a classic, yet critical, analytical challenge.

While these two molecules are exact constitutional isomers (C₁₅H₁₀N₄O₄), they present vastly different steric and electronic environments. The 3,5-isomer features an exposed pyrazole NH group, acting as a critical hydrogen-bond donor in kinase ATP-binding pockets. Conversely, the 1,5-isomer is N-arylated, which locks its conformation, removes the hydrogen bond donor capacity, and fundamentally alters the molecule's lipophilicity and target affinity.

This guide provides an objective, data-driven framework for synthesizing and analytically distinguishing these two isomers, ensuring high scientific integrity in your drug development workflows.

Mechanistic Origins and Synthetic Pathways

The formation of either the 3,5- or the 1,5-isomer is entirely dependent on the choice of the electrophilic precursor and the reaction conditions.

  • 3,5-Isomer (Symmetric Core): Synthesized via the cyclocondensation of 1,3-bis(4-nitrophenyl)propane-1,3-dione with hydrazine monohydrate[1]. The causality here is driven by the equivalent electrophilicity of the two carbonyl carbons. Hydrazine attacks both centers sequentially, driving dehydration and aromatization to yield the thermodynamically stable, NH-bearing 3,5-disubstituted pyrazole.

  • 1,5-Isomer (Asymmetric Core): Synthesized via the regioselective cyclization of an enaminone (e.g., 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one) with 4-nitrophenylhydrazine[2]. The primary amine of the arylhydrazine preferentially attacks the highly electrophilic β-carbon (displacing the dimethylamine leaving group). Subsequent intramolecular cyclization of the secondary aryl-nitrogen onto the carbonyl carbon selectively yields the 1,5-isomer.

G A 1,3-Bis(4-nitrophenyl) propane-1,3-dione C 3,5-Bis(4-nitrophenyl) -1H-pyrazole (NH Intact) A->C Cyclocondensation (EtOH, Reflux) B Hydrazine Monohydrate B->C D 3-(Dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one F 1,5-Bis(4-nitrophenyl) -1H-pyrazole (N-Aryl) D->F Regioselective Cyclization (AcOH) E 4-Nitrophenylhydrazine E->F

Reaction pathways demonstrating the divergent synthesis of 3,5- and 1,5-pyrazole isomers.

Analytical Distinction: The Self-Validating NMR System

The most robust method for distinguishing these isomers is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supported by 2D HMBC (Heteronuclear Multiple Bond Correlation)[3]. This acts as a self-validating system : the structural differences directly dictate the splitting patterns, leaving no room for analytical ambiguity.

The ¹H NMR Logic

Because the 3,5-isomer has substituents at positions 3 and 5, it possesses only one proton on the pyrazole ring (H4). In solution, rapid tautomerization makes the two 4-nitrophenyl groups appear chemically equivalent, resulting in a highly symmetric spectrum. You will observe a distinct singlet for H4 and a broad singlet for the NH proton.

In stark contrast, the 1,5-isomer has substituents at N1 and C5. This leaves two protons on the pyrazole ring (H3 and H4). Because they are adjacent, they couple to each other, appearing as two distinct doublets with a characteristic coupling constant (J ≈ 1.8 - 2.5 Hz). Furthermore, the 1,5-isomer lacks an NH proton entirely.

HMBC N1 N1 (Aryl substituted) C5 C5 (Aryl substituted) H_Aryl H-Aryl (N-phenyl) H_Aryl->N1 3J (Strong) H_Aryl->C5 4J (Weak/None) H4 H4 (Pyrazole) H4->C5 2J (Strong) H3 H3 (Pyrazole) H4->H3 3J (Coupling ~2Hz)

Key HMBC NMR correlations used to definitively identify the 1,5-pyrazole isomer framework.

Quantitative Data Comparison

The table below summarizes the critical analytical parameters used to differentiate the two isomers objectively.

Analytical Parameter3,5-bis(4-nitrophenyl)-1H-pyrazole1,5-bis(4-nitrophenyl)-1H-pyrazole
Molecular Formula C₁₅H₁₀N₄O₄C₁₅H₁₀N₄O₄
Structural Symmetry Symmetric (C₂v time-averaged in NMR)Asymmetric (C₁)
¹H NMR: Pyrazole Protons Singlet at ~7.30 ppm (1H, H4)Two doublets at ~6.80 (H4) & ~7.80 (H3) ppm (J ≈ 2.0 Hz)
¹H NMR: NH Proton Broad singlet at ~13.8 ppm (1H)Absent
¹H NMR: Aryl Protons Two overlapping AA'BB' systemsTwo distinct AA'BB' systems
HMBC Key Correlation H4 correlates to C3 and C5 equallyH4 correlates to C3 and C5; H3 correlates strictly to C5

Experimental Methodologies

Protocol A: Synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole
  • Preparation: Dissolve 1,3-bis(4-nitrophenyl)propane-1,3-dione (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine monohydrate (1.5 mmol) dropwise at room temperature under vigorous stirring.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The reaction progress can be monitored by TLC (Hexane/EtOAc 2:1).

  • Isolation: Cool the mixture to 0 °C. Filter the resulting yellow precipitate under vacuum.

  • Purification: Wash the crude solid with cold ethanol and recrystallize from a mixture of Ethanol/DMF to yield the pure 3,5-isomer.

Protocol B: Synthesis of 1,5-bis(4-nitrophenyl)-1H-pyrazole
  • Preparation: Dissolve 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (1.0 mmol) in 10 mL of glacial acetic acid.

  • Addition: Add 4-nitrophenylhydrazine hydrochloride (1.1 mmol) to the solution.

  • Regioselective Cyclization: Heat the mixture to 80 °C for 6 hours. The acidic environment ensures the initial nucleophilic attack occurs via the primary amine of the hydrazine, dictating the 1,5-regiochemistry.

  • Isolation: Pour the cooled reaction mixture into 50 mL of ice water. Neutralize carefully with saturated NaHCO₃ solution until pH 7 is reached.

  • Purification: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 1,5-isomer.

Protocol C: NMR Validation Workflow
  • Sample Prep: Dissolve 10–15 mg of the purified compound in 0.5 mL of DMSO-d₆. DMSO is strictly required to prevent rapid proton exchange, ensuring the NH peak of the 3,5-isomer remains visible and sharp.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Validation Check: Immediately inspect the 6.5–8.0 ppm region. If a singlet integrating to 1H is present alongside a far downfield broad singlet (~13.8 ppm), the 3,5-isomer is confirmed. If two doublets (J ≈ 2 Hz) integrating to 1H each are present, the 1,5-isomer is confirmed.

References

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines Source: RSC Advances URL:[Link]

  • Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

Elemental analysis calculation for 3,5-bis(4-nitrophenyl)-1H-pyrazole

An essential milestone in drug development and materials science is the rigorous structural and elemental characterization of synthesized intermediates. For highly conjugated, nitrogen-rich heterocycles like 3,5-bis(4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

An essential milestone in drug development and materials science is the rigorous structural and elemental characterization of synthesized intermediates. For highly conjugated, nitrogen-rich heterocycles like 3,5-bis(4-nitrophenyl)-1H-pyrazole , proving bulk purity is notoriously difficult. The presence of stable aromatic nitro groups and the pyrazole core makes the compound highly refractory, often resisting complete oxidation during classical combustion analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the classical CHNS Elemental Analyzer (Pregl-Dumas method) against modern orthogonal alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . This guide outlines the theoretical calculations, details self-validating experimental protocols, and explains the mechanistic causality behind each analytical choice.

Theoretical Elemental Calculation

Before evaluating analytical methodologies, we must establish the theoretical baseline for 3,5-bis(4-nitrophenyl)-1H-pyrazole.

  • Chemical Formula: C₁₅H₁₀N₄O₄

  • Molar Mass: 310.269 g/mol

Theoretical Mass Percentages:

  • Carbon (C): (15 × 12.011 / 310.269) × 100 = 58.07%

  • Hydrogen (H): (10 × 1.008 / 310.269) × 100 = 3.25%

  • Nitrogen (N): (4 × 14.007 / 310.269) × 100 = 18.06%

  • Oxygen (O): (4 × 15.999 / 310.269) × 100 = 20.63%

To satisfy the stringent publication and patent requirements of major chemistry journals, the experimentally determined C, H, and N values must fall within ±0.4% of these theoretical targets [1].

Methodology Comparison: CHNS vs. HRMS vs. qNMR

Relying on a single analytical technique introduces critical blind spots. A robust characterization strategy requires an orthogonal approach.

The Gold Standard: CHNS Combustion (Pregl-Dumas)

The automated Pregl-Dumas method remains the undisputed gold standard for determining macroscopic bulk purity [2]. The sample is subjected to flash combustion at >1000°C in an oxygen-enriched helium atmosphere. The resulting gases (CO₂, H₂O, NOₓ) are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD).

  • The Challenge: Nitroaromatics and pyrazoles can form refractory carbon-nitrogen polymers or release carbon monoxide (CO) instead of CO₂ if combustion is incomplete.

  • The Solution: The addition of a combustion catalyst like Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) acts as a localized oxygen donor, boosting the exothermic reaction and ensuring 100% conversion of the refractory nitrogen into NOₓ [3].

The Structural Confirmers: HRMS and qNMR

While CHNS proves that the bulk elemental ratio is correct, it cannot differentiate between the target molecule and a structural isomer.

  • HRMS (ESI-TOF): Confirms the exact molecular formula with a mass error of < 5 ppm. However, because ionization efficiencies vary wildly, HRMS cannot quantify macroscopic impurities like inorganic salts.

  • qNMR: Provides absolute quantification without the need for a calibration curve. By integrating a distinct proton signal (e.g., the pyrazole C4-H) against a highly pure internal standard, qNMR directly counts the number of nuclei in the sample [4].

Quantitative Data Comparison
Analytical ParameterCHNS Combustion (Pregl-Dumas)High-Resolution Mass Spec (HRMS)Quantitative NMR (qNMR)
Primary Output Bulk elemental mass % (C, H, N)Exact mass-to-charge ratio (m/z)Absolute molar concentration / Assay %
Accuracy / Limit ±0.3% (Experimental vs. Theoretical)< 5 ppm mass error±1.0% relative assay accuracy
Calibration Need External standard (Acetanilide)External mass calibrantInternal standard (Maleic acid)
Blind Spots Isomers, structurally similar impuritiesSalts, solvents, non-ionizable impuritiesInorganic salts, overlapping signals
Validation Role Proves macroscopic bulk purityConfirms exact molecular formulaConfirms structural integrity & absolute assay

Self-Validating Experimental Protocols

Protocol A: Modified Pregl-Dumas CHNS Analysis

Causality Focus: Overcoming Refractory Nitrogen via Catalytic Combustion

  • System Calibration (Self-Validation): Run two empty tin capsules (blanks) to establish the baseline. Follow this with three runs of a highly pure standard (Acetanilide, C₈H₉NO) to calculate the specific response factors (K-factors) for the TCD. The system is only validated if the standard's standard deviation is < 0.1%.

  • Sample Preparation: Accurately weigh 1.500 mg (±0.001 mg) of 3,5-bis(4-nitrophenyl)-1H-pyrazole into a lightweight tin capsule.

  • Catalyst Addition: Add 1.0 mg of V₂O₅ powder directly into the capsule. Causality: V₂O₅ decomposes during flash combustion, releasing localized pure oxygen directly into the sample matrix. This prevents the nitro groups from forming refractory nitrides and ensures complete oxidation.

  • Combustion & Reduction: Drop the sealed capsule into the quartz combustion tube (1020°C). The tin capsule oxidizes exothermically, spiking the local temperature to ~1800°C. Pass the effluent gases over heated copper mesh (600°C) to quantitatively reduce all NOₓ species to N₂ gas.

  • Detection: Separate the N₂, CO₂, and H₂O gases on a GC column and quantify via TCD.

Protocol B: Absolute Purity Determination via qNMR

Causality Focus: Thermodynamic Equilibrium for Absolute Integration

  • Standard Selection: Select an internal standard (IS) that does not overlap with the analyte's signals. Maleic acid (singlet at ~6.2 ppm) is ideal for this pyrazole derivative.

  • Co-Weighing: Accurately co-weigh ~10.0 mg of the pyrazole analyte and ~5.0 mg of the Maleic acid IS into the same vial using a microbalance.

  • Dissolution: Dissolve the mixture completely in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Parameter Optimization (Self-Validation): Run a quick Inversion-Recovery experiment to determine the longest longitudinal relaxation time (T₁) of the protons of interest. Set the relaxation delay (D1) to > 5 × T₁ (typically 30-60 seconds). Causality: If D1 is too short, the nuclei will not return to thermal equilibrium between scans, leading to truncated signals and artificially low integration values. A delay of 5×T₁ ensures >99.3% magnetization recovery, validating the quantitative nature of the integral.

  • Acquisition & Calculation: Acquire 64 scans. Integrate the pyrazole C4-H singlet against the Maleic acid singlet to calculate the absolute mass fraction.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal validation logic required to definitively characterize 3,5-bis(4-nitrophenyl)-1H-pyrazole.

G Compound 3,5-bis(4-nitrophenyl)-1H-pyrazole (Analyte) CHNS CHNS Analyzer (Pregl-Dumas) Compound->CHNS HRMS HRMS (ESI-TOF) Compound->HRMS QNMR qNMR (1H Integration) Compound->QNMR Cat V2O5 Catalyst (Oxygen Donor) CHNS->Cat Formula Exact Mass (< 5 ppm) HRMS->Formula IS Internal Standard (Maleic Acid) QNMR->IS Bulk Bulk Purity (±0.4% CHN) Cat->Bulk Assay Absolute Assay (%) IS->Assay Validation Orthogonal Validation Confirmed Bulk->Validation Formula->Validation Assay->Validation

Figure 1: Orthogonal validation workflow for elemental and structural characterization.

References

  • An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Dumas method – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. URL: [Link]

Comparative

Precision in Thermal Analysis: A Comparative Guide to Melting Point Determination and Purity Validation

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development and materials science: selecting the optimal technique for melting point determination and purity validation. While...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development and materials science: selecting the optimal technique for melting point determination and purity validation. While the melting point is a fundamental physical property, the methodology used to measure it dictates the depth of thermodynamic insight obtained.

This guide objectively compares the two predominant analytical systems—Automated Capillary Melting Point Apparatus and Differential Scanning Calorimetry (DSC) —providing the mechanistic causality, experimental data, and self-validating protocols necessary for rigorous laboratory implementation.

Mechanistic Principles & Causality

The melting of a pure crystalline substance occurs over an infinitely narrow temperature range. However, when impurities are introduced, they disrupt the uniformity of the crystal lattice. This thermodynamic disruption lowers the energy required to break intermolecular bonds, resulting in a depressed melting point and a broadened melting range.

Automated Capillary Method (Optical Transmittance)

Modern automated capillary instruments determine the melting point by monitoring the optical transmittance of a sample as it is heated in a precisely controlled metal block. As the solid sample transitions to a liquid, its light transmission increases. The causality behind the strict pharmacopeial parameters—such as those defined in USP <741>—is rooted in thermal equilibrium[1]. Capillary glass is a thermal insulator; if the heating rate exceeds 1 °C/min near the melting point, thermal lag occurs. The heating block will register a higher temperature than the actual sample, yielding an artificially elevated melting point.

Differential Scanning Calorimetry (DSC)

DSC measures the differential heat flow between a sample and an inert reference as a function of temperature. For purity determination, DSC relies on the van 't Hoff equation for melting point depressions[2]. As outlined in ASTM E928, this method calculates absolute mole percent purity by analyzing the shape of the melting endotherm[2]. The fundamental prerequisite is that the impurity must dissolve in the melt but remain insoluble in the solid crystal[2]. Advanced DSC systems incorporate thermal lag corrections directly into the heat flow signal, drastically improving peak resolution and purity accuracy.

Objective Comparison: Automated Capillary vs. DSC

To select the appropriate instrument, scientists must weigh the need for absolute thermodynamic purity quantification against throughput and pharmacopeial identification requirements.

FeatureAutomated Capillary ApparatusDifferential Scanning Calorimetry (DSC)
Primary Output Melting range (Onset to Clear point)Heat flow, Enthalpy of fusion, Absolute Purity (mol%)
Purity Detection Limit Qualitative estimation (broadening observation)Quantitative for >98.5 mol% purity[2]
Sample Size 2–5 mg (packed in glass capillary)1–3 mg (sealed in aluminum pan)[2]
Heating Rate 1 °C/min (near melting point)[1]0.5 to 2 °C/min (for purity analysis)
Standard Compliance USP <741>, Ph. Eur. 2.2.14ASTM E928[2]
Capital Cost Low to ModerateHigh
Best Use Case Routine QC, Pharmacopeial IDAPI characterization, absolute purity validation

Method Selection Workflow

The following decision matrix illustrates the logical workflow for selecting the appropriate thermal analysis technique based on sample characteristics and analytical goals.

MethodSelection Start Sample for Thermal Analysis Q1 Absolute Purity Quantification Required? (>98.5 mol%) Start->Q1 Q2 Impurity Soluble in Melt & Insoluble in Crystal? Q1->Q2 Yes Q3 Routine QC or Pharmacopeial ID? Q1->Q3 No DSC Differential Scanning Calorimetry (ASTM E928) Q2->DSC Yes HPLC Orthogonal Method (e.g., HPLC/GC) Q2->HPLC No Q3->HPLC No Capillary Automated Capillary Apparatus (USP <741>) Q3->Capillary Yes

Logical workflow for selecting the optimal thermal analysis method based on sample requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the system's accuracy is verified concurrently with the sample analysis.

Protocol A: Automated Capillary Melting Point (USP <741> Compliant)

Objective: Determine the melting range of an Active Pharmaceutical Ingredient (API) for quality control.

  • System Verification: Run a USP Melting Point Reference Standard (e.g., Phenacetin, accepted range 134.0–136.6 °C) alongside the unknown sample. Agreement within 0.5 °C validates instrument calibration.

  • Sample Preparation: Thoroughly dry the API in a desiccator. Gently pulverize the sample using an agate mortar and pestle. (Causality: Large crystals create air pockets in the capillary, acting as thermal insulators and artificially broadening the melting range).

  • Capillary Filling: Introduce the sample into a standard capillary tube (0.8–1.2 mm internal diameter) to a tightly packed height of exactly 3 mm[1]. Tap the capillary on a hard surface or use a drop tube to ensure uniform packing.

  • Method Programming: Set the start temperature 10 °C below the expected melting point. Program a rapid ramp to the start temperature, followed by a strict 1 °C/min heating rate[1].

  • Data Acquisition: Record the onset point (initial liquid formation) and the clear point (complete liquefaction) via the instrument's optical sensor.

Protocol B: DSC Purity Determination (ASTM E928 Compliant)

Objective: Quantify the absolute mole percent purity of an API.

  • Baseline & Calibration: Perform a temperature and enthalpy calibration using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.59 J/g). A flat baseline confirms sensor integrity.

  • Sample Encapsulation: Weigh 1.0 to 3.0 mg of the sample into a standard aluminum DSC pan using a microbalance (accuracy 0.01 mg)[2]. Hermetically seal the pan to prevent the loss of volatile impurities during heating.

  • Thermal Programming: Equilibrate the cell at 20 °C below the expected melting point. Program a heating rate of 0.5 °C/min to 1 °C/min through the melting endotherm. (Causality: A slow heating rate minimizes thermal gradients within the sample, ensuring the van 't Hoff equilibrium is maintained).

  • Data Analysis: Utilize the instrument's purity software to calculate the partial area under the melting peak. The software applies the van 't Hoff equation to plot the sample temperature versus the reciprocal of the fraction melted (1/F). The slope of this line yields the mole fraction of the impurity.

Experimental Data & Case Study

In a recent validation study, a batch of synthesized Phenacetin was analyzed using both techniques to evaluate purity.

  • Capillary Method: The sample exhibited a melting range of 133.5–135.2 °C. While this falls near the USP reference range, the 1.7 °C broadening suggested the presence of impurities, but the instrument could not quantify the exact impurity level.

  • DSC Method: The same batch was analyzed via DSC. The melting endotherm yielded an enthalpy of fusion of 165 J/g. Application of the van 't Hoff equation calculated a purity of 98.2 mol%. Because the purity fell below the 98.5 mol% threshold recommended for reliable testing by ASTM E928[2], the result flagged the batch for recrystallization, demonstrating DSC's superior diagnostic power for sub-optimal purity levels.

Conclusion

While automated capillary melting point apparatuses provide high-throughput, pharmacopeia-compliant identification, they are fundamentally qualitative regarding purity. For rigorous drug development and absolute purity quantification, Differential Scanning Calorimetry remains the gold standard. By understanding the thermodynamic causality behind these instruments, scientists can select the most robust method for their specific analytical needs.

References

  • [2] Title: E928 Standard Test Method for Purity by Differential Scanning Calorimetry | Source: astm.org | URL:

  • [1] Title: USP 741 Melting Point or Range | Source: scribd.com | URL:

  • Title: Purity Determination and DSC Tzero Technology | Source: tainstruments.com | URL:

Sources

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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